Technical Documentation Center

Decanoyl-DL-carnitine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Decanoyl-DL-carnitine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Biological Role of Decanoylcarnitine in Fatty Acid Oxidation

Abstract Decanoylcarnitine (C10) is a crucial intermediate in the mitochondrial oxidation of medium-chain fatty acids. As an acyl-ester of carnitine, its primary role is to facilitate the transport of the 10-carbon decan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Decanoylcarnitine (C10) is a crucial intermediate in the mitochondrial oxidation of medium-chain fatty acids. As an acyl-ester of carnitine, its primary role is to facilitate the transport of the 10-carbon decanoyl moiety across the inner mitochondrial membrane, a critical step for subsequent β-oxidation and energy production. Beyond this canonical function, decanoylcarnitine has emerged as a significant biomarker for inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where its accumulation is a key diagnostic indicator. Recent research has also shed light on its potential roles in cellular signaling, including the modulation of inflammatory pathways and gene expression. This guide provides a comprehensive technical overview of the multifaceted biological roles of decanoylcarnitine, delving into its biochemistry, metabolic significance, clinical relevance, and emerging areas of research. We further detail established experimental protocols for its analysis and discuss the interpretation of these findings in both research and clinical settings.

Introduction: The Central Role of Acylcarnitines in Fatty Acid Metabolism

Fatty acid oxidation (FAO) is a fundamental metabolic process that provides a significant source of energy, particularly during periods of fasting or prolonged exercise.[1][2] This catabolic pathway involves the sequential breakdown of fatty acids in the mitochondria to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[3] However, the inner mitochondrial membrane is impermeable to long- and medium-chain fatty acids. This is where the carnitine shuttle system plays an indispensable role.[4][5][6]

Carnitine, a quaternary ammonium compound, acts as a carrier molecule for fatty acyl groups.[6] The process begins with the activation of fatty acids to their acyl-CoA esters in the cytoplasm. These acyl-CoAs are then esterified to carnitine by the enzyme carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, forming acylcarnitines.[5][7] These acylcarnitines are subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[7][8] Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, regenerating the acyl-CoA and free carnitine.[5][7] The newly formed acyl-CoA is then available for β-oxidation.[3]

Decanoylcarnitine is the specific acylcarnitine formed from decanoic acid, a 10-carbon medium-chain fatty acid. Its formation and transport are integral to the efficient oxidation of medium-chain fatty acids.

Decanoylcarnitine: A Key Intermediate in Medium-Chain Fatty Acid Oxidation

The metabolism of medium-chain fatty acids (MCFAs), those with 6 to 12 carbon atoms, is a critical energy-producing pathway. Decanoylcarnitine is a central molecule in this process.

The Carnitine Shuttle and Decanoylcarnitine

The journey of decanoic acid from the cytoplasm to the mitochondrial matrix for β-oxidation is critically dependent on its conversion to decanoylcarnitine.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: The Carnitine Shuttle for Decanoic Acid.
β-Oxidation of Decanoyl-CoA

Once inside the mitochondrial matrix, decanoyl-CoA undergoes four enzymatic steps of β-oxidation, which are repeated until the entire fatty acid chain is converted into acetyl-CoA molecules. For decanoyl-CoA, this cycle repeats four times.

graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: First Cycle of β-Oxidation of Decanoyl-CoA.

Clinical Significance: Decanoylcarnitine as a Biomarker

The measurement of acylcarnitine profiles, including decanoylcarnitine, in blood and other biological fluids is a cornerstone of newborn screening and the diagnosis of inborn errors of metabolism.[9][10]

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is the most common inherited disorder of fatty acid oxidation.[11][12][13] It is an autosomal recessive condition caused by mutations in the ACADM gene, which encodes the medium-chain acyl-CoA dehydrogenase enzyme.[13] This enzyme is responsible for the first step of β-oxidation for medium-chain fatty acids (C6-C12).

In individuals with MCAD deficiency, the impaired function of the MCAD enzyme leads to the accumulation of medium-chain acyl-CoAs, including decanoyl-CoA.[13] These accumulating acyl-CoAs are then shunted towards the formation of their corresponding acylcarnitines. Consequently, elevated levels of octanoylcarnitine (C8) and decanoylcarnitine (C10) are hallmark biochemical findings in MCAD deficiency.[13][14][15] The ratio of C8 to C10 is also a critical diagnostic marker.[15]

Table 1: Typical Acylcarnitine Profile in MCAD Deficiency

AcylcarnitineAbbreviationTypical Finding in MCAD Deficiency
OctanoylcarnitineC8Markedly elevated[13][14][15]
DecanoylcarnitineC10Elevated[13][14][15]
HexanoylcarnitineC6May be elevated
DecenoylcarnitineC10:1May be elevated[16]
Ratio
C8/C10Abnormal[14][15]

Clinical presentation of MCAD deficiency often occurs in early childhood and is triggered by periods of fasting or illness.[11][13][17] Symptoms can include hypoketotic hypoglycemia, lethargy, vomiting, and seizures.[11][13][18] If left untreated, it can lead to coma and even death.[13][17] Newborn screening programs that include acylcarnitine profiling have been instrumental in the early detection and management of MCAD deficiency, significantly improving patient outcomes.[11]

Other Fatty Acid Oxidation Disorders

Elevated decanoylcarnitine can also be observed in other, rarer, fatty acid oxidation disorders, although typically not to the same extent as in MCAD deficiency. These include:

  • Glutaric Aciduria Type II (Multiple Acyl-CoA Dehydrogenase Deficiency): This disorder affects the transfer of electrons from multiple acyl-CoA dehydrogenases to the electron transport chain, leading to a more generalized accumulation of acylcarnitines.[9]

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency and Trifunctional Protein (TFP) Deficiency: While the primary accumulating species are long-chain hydroxyacylcarnitines, elevations in medium-chain acylcarnitines, including decanoylcarnitine, can also be seen.[9][19]

Emerging Roles of Decanoylcarnitine Beyond Bioenergetics

Recent research has begun to uncover roles for decanoylcarnitine that extend beyond its function as a simple intermediate in fatty acid oxidation.

Modulation of Cellular Signaling

There is growing evidence that acylcarnitines, including decanoylcarnitine, can act as signaling molecules, influencing various cellular processes.

  • PPARα Signaling: A study on hepatitis B virus (HBV) infection demonstrated that exogenous decanoylcarnitine supplementation could improve mitochondrial dysfunction by activating the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway.[20][21] This, in turn, upregulated the expression of CPT1A, a key enzyme in fatty acid transport, thereby enhancing fatty acid metabolism.[20][21]

  • Inflammation: Some studies suggest that the accumulation of certain acylcarnitines may contribute to pro-inflammatory signaling pathways, potentially linking metabolic dysregulation to inflammatory conditions.[22]

Role in Cancer Metabolism

The metabolic landscape of cancer cells is often reprogrammed to support rapid proliferation. Emerging research indicates that decanoylcarnitine may have a role in modulating cancer cell behavior.

  • Triple-Negative Breast Cancer (TNBC): A recent study found that decanoylcarnitine can inhibit the proliferation and migration of TNBC cells.[23] The proposed mechanism involves the downregulation of matrix metalloproteinase 9 (MMP9), an enzyme involved in the degradation of the extracellular matrix, which is crucial for cancer cell invasion and metastasis.[23]

Experimental Protocols for the Analysis of Decanoylcarnitine

The accurate quantification of decanoylcarnitine is essential for both clinical diagnostics and research. The gold standard for acylcarnitine analysis is tandem mass spectrometry (MS/MS).[9]

Sample Preparation from Dried Blood Spots (for Newborn Screening)
  • Punching: A 3 mm disc is punched from the dried blood spot on a filter card.

  • Extraction: The disc is placed in a well of a microtiter plate, and an extraction solution containing internal standards (isotopically labeled acylcarnitines) in methanol is added.

  • Incubation: The plate is sealed and incubated with shaking to allow for the extraction of acylcarnitines from the blood spot.

  • Derivatization (Butylation): The methanolic extract is transferred to a new plate and evaporated to dryness under a stream of nitrogen. A solution of butanolic HCl is added to each well, and the plate is sealed and heated to convert the acylcarnitines to their butyl esters. This derivatization step improves the ionization efficiency and chromatographic properties of the analytes.[9]

  • Reconstitution: The butanolic HCl is evaporated, and the residue is reconstituted in a solvent suitable for injection into the mass spectrometer.

Tandem Mass Spectrometry (MS/MS) Analysis
  • Introduction: The derivatized sample is introduced into the mass spectrometer, typically via flow injection or liquid chromatography.

  • Ionization: Electrospray ionization (ESI) is used to generate positively charged ions of the butyl-esterified acylcarnitines.

  • Precursor Ion Scan: The first mass spectrometer (Q1) is set to scan for precursor ions that produce a common fragment ion of m/z 85, which is characteristic of the carnitine moiety after fragmentation.

  • Quantification: The abundance of the specific precursor ion for decanoylcarnitine butyl ester is measured and compared to the abundance of the isotopically labeled internal standard to accurately quantify its concentration.

Table 2: Key Parameters for MS/MS Analysis of Decanoylcarnitine

ParameterValue/Description
Analyte Decanoylcarnitine butyl ester
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 358.3 (for butyl ester)
Product Ion (m/z) 85.1
Internal Standard [D3]-Decanoylcarnitine butyl ester
Data Interpretation

The concentration of decanoylcarnitine is reported in micromoles per liter (µmol/L). The results are compared to age- and population-specific reference ranges. In the context of newborn screening, elevated levels of decanoylcarnitine, particularly in conjunction with elevated octanoylcarnitine, are highly suggestive of MCAD deficiency and warrant further confirmatory testing, which may include genetic analysis of the ACADM gene.

Conclusion and Future Directions

Decanoylcarnitine, once viewed solely as an intermediate in fatty acid metabolism, is now recognized as a molecule with significant clinical and emerging biological roles. Its established utility as a biomarker for MCAD deficiency has revolutionized the diagnosis and management of this potentially life-threatening disorder. The expanding research into its functions in cellular signaling and disease pathophysiology, including its potential therapeutic effects in conditions like HBV-induced liver dysfunction and its anti-cancer properties, opens up exciting new avenues for investigation.

Future research should focus on elucidating the precise molecular mechanisms by which decanoylcarnitine exerts its signaling effects. Understanding how it interacts with cellular receptors and transcription factors could pave the way for novel therapeutic strategies targeting metabolic and inflammatory diseases. Furthermore, exploring the broader acylcarnitine profile in various physiological and pathological states will likely reveal new biomarkers and provide deeper insights into the intricate interplay between fatty acid metabolism and overall health.

References

  • Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed. (2025, July 11). Journal of Infectious Diseases, 231(6), 1568-1580.
  • Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques. (n.d.).
  • How to use acylcarnitine profiles to help diagnose inborn errors of metabolism. (2016, February 18).
  • Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation. (2025, January 8). Oxford Academic.
  • Acylcarnitines - Understand energy metabolism across generations. (2020, October 6).
  • Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxid
  • Disorders of mitochondrial long-chain fatty acid oxidation and the carnitine shuttle. (2018, March 15). Reviews in endocrine & metabolic disorders, 19.
  • CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE. (n.d.). PMC.
  • Metabolic Disorders. (n.d.). South Carolina Department of Health and Environmental Control.
  • Carnitine transport and fatty acid oxidation. (2016, January 29). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(12), 2230-2242.
  • Defects of Fatty Acid Oxidation and the Carnitine Shuttle System. (n.d.). PMC.
  • Fatty acid oxidation and the carnitine shuttle system in mitochondrial... (n.d.).
  • Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse. (2024, February 26). PMC.
  • Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency. (2013, July 10). PMC.
  • Carnitine and Acylcarnitine Analysis Service. (n.d.).
  • Showing Compound Decanoylcarnitine (FDB022162). (2011, September 21). FooDB.
  • Metabolic Pathways of Acylcarnitine Synthesis. (n.d.). biomed.cas.cz.
  • Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots. (n.d.). SciSpace.
  • Characterization of carnitine and fatty acid metabolism in the long-chain acyl-CoA dehydrogenase-deficient mouse. (n.d.). PMC.
  • Untargeted Metabolomics Reveals Acylcarnitines as Major Metabolic Targets of Resveratrol in Breast Cancer Cells. (n.d.). PMC.
  • Novel Molecular Interactions of Acylcarnitines and F
  • Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy. (2019, July 11). The Journal of Clinical Endocrinology & Metabolism.
  • Peroxisomal fatty acid oxidation and inhibitors of the mitochondrial carnitine palmitoyltransferase I in isolated rat hep
  • Decanoyl-L-carnitine (chloride) (CAS 369651-88-7). (n.d.). Cayman Chemical.
  • A mitochondrial carnitine acylcarnitine translocase system. (n.d.). PNAS.
  • ()
  • Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma. (2019, February 21). PMC.
  • MCAD Deficiency Diagnosis and Treatment. (2022, August 12).
  • decanoylcarnitine. (n.d.). MetaboAge.
  • Enzymes, transporters and signaling pathways as potential targets to... (n.d.).
  • Carnitine Metabolism and Its Role in Fatty Acid Oxidation. (n.d.).
  • Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxid
  • Decanoyl-L-carnitine ((-)-Decanoylcarnitine). (n.d.). MedChemExpress.
  • Medium-chain acyl-CoA dehydrogenase deficiency. (2020, August 27).
  • Beta oxid
  • Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. (2014, January 1). PubMed.
  • MCAD deficiency. (2023, November 28). Mayo Clinic.
  • Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. (2024, September 26). GeneReviews.
  • Carnitine Inborn Errors of Metabolism. (2019, September 6). PMC.
  • CARNITINE TRANSPORT AND FATTY ACID OXID
  • Carnitine supplements for treating people with inborn errors of metabolism. (2012, February 15). Cochrane.
  • Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. (2025, August 6).
  • Beta oxid
  • Tracer-based lipidomics identifies novel disease-specific biomarkers in mitochondrial β-oxidation disorders. (2023, August 31). bioRxiv.
  • Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies. (2016, January 15). Portland Press.

Sources

Exploratory

The Pivotal Role of Medium-Chain Acylcarnitines in Mitochondrial Bioenergetics: A Technical Guide for Researchers

This guide provides an in-depth exploration of the critical role medium-chain acylcarnitines play in mitochondrial bioenergetics. Designed for researchers, scientists, and drug development professionals, this document de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the critical role medium-chain acylcarnitines play in mitochondrial bioenergetics. Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemical principles, offers detailed experimental protocols for their study, and discusses their implications in metabolic diseases and therapeutic development.

Introduction: The Intersection of Fatty Acid Metabolism and Energy Homeostasis

Mitochondria are the primary sites of cellular energy production, orchestrating the intricate process of converting nutrients into adenosine triphosphate (ATP). Fatty acids are a major fuel source, particularly in tissues with high energy demands such as the heart and skeletal muscle.[1] Medium-chain fatty acids (MCFAs), with their 6 to 12 carbon chains, represent a readily available energy substrate. Their entry into the mitochondrial matrix for β-oxidation is facilitated by their conversion to medium-chain acylcarnitines (MCACs).[2][3] This guide will illuminate the journey of MCACs, from their formation to their ultimate catabolism, and underscore their significance as both drivers of and biomarkers for mitochondrial function.

The study of acylcarnitines has historically been crucial for diagnosing inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[4][5] However, their relevance has expanded significantly, with alterations in acylcarnitine profiles now implicated in a range of complex diseases, including diabetes, cardiovascular disorders, and cancer.[6][7] For drug development professionals, understanding the nuances of MCAC metabolism offers opportunities for identifying novel therapeutic targets and developing sensitive biomarkers of metabolic dysfunction.[6]

The Biochemical Pathway: From Cytosol to Mitochondrial Matrix

The entry of medium-chain fatty acids into the mitochondrial matrix for β-oxidation is a multi-step process orchestrated by the carnitine shuttle. While long-chain fatty acids are strictly dependent on this shuttle, medium-chain fatty acids have a more versatile entry mechanism.

Activation of Medium-Chain Fatty Acids

In the cytoplasm, medium-chain fatty acids are first activated by the addition of coenzyme A (CoA), a reaction catalyzed by medium-chain acyl-CoA synthetase, to form medium-chain acyl-CoAs.[8] This activation step is essential for their subsequent metabolic processing.

The Carnitine Shuttle and Mitochondrial Entry

The inner mitochondrial membrane is impermeable to acyl-CoAs. The carnitine shuttle facilitates their transport into the mitochondrial matrix. This process involves a series of enzymatic reactions:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming an acylcarnitine.[9]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, situated in the inner mitochondrial membrane, facilitates the movement of the acylcarnitine into the mitochondrial matrix in exchange for a free carnitine molecule.

  • Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, CPT2 reverses the action of CPT1, transferring the acyl group from the acylcarnitine back to a CoA molecule within the matrix, regenerating the acyl-CoA and freeing carnitine to be shuttled back to the cytosol.[9]

It is important to note that unlike long-chain fatty acids, a significant portion of medium-chain fatty acids can cross the inner mitochondrial membrane independently of the carnitine shuttle and are then activated to their CoA esters within the mitochondrial matrix.

Workflow of Medium-Chain Fatty Acid Transport into the Mitochondria

Fatty_Acid_Transport cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix MCFA Medium-Chain Fatty Acid MC_Acyl_CoA Medium-Chain Acyl-CoA MCFA->MC_Acyl_CoA Acyl-CoA Synthetase MCAC_cyto Medium-Chain Acylcarnitine MC_Acyl_CoA->MCAC_cyto CPT1 Carnitine_cyto Carnitine Carnitine_cyto->MCAC_cyto MC_Acyl_CoA_mito Medium-Chain Acyl-CoA MCAC_cyto->MC_Acyl_CoA_mito CACT Beta_Oxidation β-Oxidation MC_Acyl_CoA_mito->Beta_Oxidation Carnitine_mito Carnitine Carnitine_mito->Carnitine_cyto CACT

Caption: Transport of medium-chain fatty acids into the mitochondrial matrix.

Mitochondrial β-Oxidation of Medium-Chain Acyl-CoAs

Once inside the mitochondrial matrix, medium-chain acyl-CoAs undergo β-oxidation, a cyclical four-step process that sequentially shortens the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH2.[1][3]

The key enzyme in the first and rate-limiting step of β-oxidation for medium-chain acyl-CoAs is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) .[8] Subsequent steps are catalyzed by enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase.[10] The acetyl-CoA produced enters the tricarboxylic acid (TCA) cycle, while NADH and FADH2 donate their electrons to the electron transport chain, driving ATP synthesis.

The β-Oxidation Spiral

Beta_Oxidation MC_Acyl_CoA Medium-Chain Acyl-CoA (Cn) Step1 Dehydrogenation (MCAD) MC_Acyl_CoA->Step1 FADH2 FADH2 Step1->FADH2 Enoyl_CoA trans-Δ²-Enoyl-CoA Step1->Enoyl_CoA FAD FAD FAD->Step1 ETC Electron Transport Chain FADH2->ETC Step2 Hydration (Enoyl-CoA Hydratase) Enoyl_CoA->Step2 Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Step2->Hydroxyacyl_CoA Step3 Dehydrogenation (3-Hydroxyacyl-CoA Dehydrogenase) Hydroxyacyl_CoA->Step3 NADH NADH Step3->NADH Ketoacyl_CoA β-Ketoacyl-CoA Step3->Ketoacyl_CoA NAD NAD+ NAD->Step3 NADH->ETC Step4 Thiolysis (Ketoacyl-CoA Thiolase) Ketoacyl_CoA->Step4 Acetyl_CoA Acetyl-CoA Step4->Acetyl_CoA Shorter_Acyl_CoA Acyl-CoA (Cn-2) Step4->Shorter_Acyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Shorter_Acyl_CoA->Step1 Re-enters cycle

Caption: The four steps of the mitochondrial β-oxidation spiral for medium-chain acyl-CoAs.

Regulation of Medium-Chain Acylcarnitine Metabolism

The flux through the medium-chain fatty acid oxidation pathway is tightly regulated to meet the cell's energy demands.

Transcriptional Regulation

The expression of genes encoding key enzymes in β-oxidation, such as MCAD, is regulated by transcription factors like peroxisome proliferator-activated receptor alpha (PPARα) and CCAAT/enhancer-binding protein alpha (C/EBPα).[8] PPARα is activated during periods of fasting or exercise, leading to increased transcription of MCAD and other fatty acid oxidation genes.[8][11] Thyroid hormones have also been shown to regulate MCAD gene expression in a tissue-specific manner.[12][13]

Allosteric Regulation

The activity of β-oxidation enzymes is also subject to allosteric regulation. High ratios of NADH/NAD+ and acetyl-CoA/CoA can inhibit the pathway, signaling that the cell has sufficient energy.[10] Additionally, the products of each enzymatic step can feedback-inhibit their respective enzymes.[10]

The Role of Medium-Chain Acylcarnitines in Health and Disease

The balance of acylcarnitine species is a critical indicator of metabolic health.

Inborn Errors of Metabolism

Deficiencies in enzymes involved in medium-chain fatty acid oxidation lead to the accumulation of specific MCACs.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is one of the most common inborn errors of fatty acid metabolism.[5] It results in the accumulation of octanoylcarnitine (C8), decanoylcarnitine (C10), and decenoylcarnitine (C10:1) in the blood and urine.[4] Newborn screening programs routinely test for these markers.[14]

  • Carnitine Palmitoyltransferase II (CPT II) Deficiency: This disorder affects the transport of long-chain fatty acids into the mitochondria, but can also lead to an accumulation of various acylcarnitines.

Acquired Metabolic Diseases

Altered acylcarnitine profiles are increasingly recognized as biomarkers for a range of acquired metabolic diseases.

  • Diabetes and Insulin Resistance: Elevated levels of certain acylcarnitines are associated with insulin resistance and type 2 diabetes, potentially reflecting incomplete or inefficient fatty acid oxidation.[15]

  • Cardiovascular Disease: Accumulation of specific acylcarnitines has been linked to adverse cardiovascular events and heart failure.

  • Cancer: Cancer cells often exhibit altered metabolism, and changes in acylcarnitine profiles are being investigated as potential biomarkers and therapeutic targets.[15]

Experimental Protocols for Studying Medium-Chain Acylcarnitine Metabolism

A variety of techniques are available to researchers for the detailed investigation of MCAC metabolism and its impact on mitochondrial bioenergetics.

Acylcarnitine Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual acylcarnitine species in biological samples such as plasma, serum, and tissue homogenates.[16]

Step-by-Step Methodology:

  • Sample Preparation:

    • For plasma or serum, a protein precipitation step is typically performed using a solvent like methanol.

    • Internal standards (isotopically labeled acylcarnitines) are added to the sample for accurate quantification.

    • The supernatant is then collected, and may be diluted prior to injection.

  • Chromatographic Separation:

    • Reverse-phase or HILIC chromatography is used to separate the different acylcarnitine species based on their chain length and polarity.[16][17]

    • A gradient elution with a mobile phase containing an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier (e.g., formic acid) is commonly employed.

  • Mass Spectrometric Detection:

    • Electrospray ionization (ESI) in positive ion mode is used to generate charged acylcarnitine molecules.

    • Tandem mass spectrometry (MS/MS) is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity. A common precursor ion scan for m/z 85 is often used to detect all acylcarnitines.[16]

  • Data Analysis:

    • The concentration of each acylcarnitine is determined by comparing its peak area to that of its corresponding internal standard.

    • Interpretation of the acylcarnitine profile involves looking for patterns of elevation or depletion of specific species and calculating ratios between different acylcarnitines (e.g., C8/C10 ratio in MCAD deficiency).[4]

Measurement of Mitochondrial Respiration

High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k): This technique allows for the precise measurement of oxygen consumption in isolated mitochondria or permeabilized cells and tissues.

Step-by-Step Methodology for Isolated Mitochondria with Octanoylcarnitine:

  • Mitochondrial Isolation: Isolate mitochondria from the tissue of interest using differential centrifugation.[18][19]

  • Respirometer Setup: Calibrate the oxygen sensors and add respiration medium (e.g., MiR05) to the chambers.[20]

  • Substrate and Inhibitor Titrations (SUIT protocol):

    • Add isolated mitochondria to the chambers.

    • State 2 (LEAK) Respiration: Add malate (e.g., 2 mM) and octanoylcarnitine (e.g., 0.2 mM) to measure respiration in the absence of ADP.

    • State 3 (OXPHOS) Respiration: Add ADP (e.g., 2.5 mM) to stimulate ATP synthesis and measure maximal coupled respiration.[20]

    • Cytochrome c Test: Add cytochrome c (e.g., 10 µM) to assess the integrity of the outer mitochondrial membrane.[20]

    • ETS Capacity: Add a protonophore uncoupler like FCCP in titrations to determine the maximal capacity of the electron transport system.[20]

    • Complex II-linked Respiration: Add rotenone (Complex I inhibitor, e.g., 0.5 µM) followed by succinate (Complex II substrate, e.g., 10 mM).[20]

    • Residual Oxygen Consumption (ROX): Add antimycin A (Complex III inhibitor, e.g., 2.5 µM) to inhibit mitochondrial respiration and measure non-mitochondrial oxygen consumption.[20]

  • Data Analysis: Calculate respiratory rates (oxygen flux) at each state and determine key parameters such as the respiratory control ratio (RCR; State 3/State 2) and substrate control ratios.

Extracellular Flux Analysis (e.g., Agilent Seahorse XF Analyzer): This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in a multi-well plate format, providing insights into mitochondrial respiration and glycolysis in real-time.[21]

Workflow for a Seahorse XF Fatty Acid Oxidation Assay:

Seahorse_FAO Start Basal OCR Measurement Inject_Etomoxir Inject Etomoxir (CPT1 Inhibitor) Start->Inject_Etomoxir OCR_Etomoxir Measure OCR (FAO-dependent respiration) Inject_Etomoxir->OCR_Etomoxir Inject_Oligomycin Inject Oligomycin (ATP Synthase Inhibitor) OCR_Etomoxir->Inject_Oligomycin OCR_Oligomycin Measure OCR (Proton Leak) Inject_Oligomycin->OCR_Oligomycin Inject_FCCP Inject FCCP (Uncoupler) OCR_Oligomycin->Inject_FCCP OCR_FCCP Measure OCR (Maximal Respiration) Inject_FCCP->OCR_FCCP Inject_Rot_AA Inject Rotenone/Antimycin A (Complex I/III Inhibitors) OCR_FCCP->Inject_Rot_AA OCR_Rot_AA Measure OCR (Non-mitochondrial Respiration) Inject_Rot_AA->OCR_Rot_AA

Caption: A typical workflow for a Seahorse XF Fatty Acid Oxidation Stress Test.

Data Presentation and Interpretation

Acylcarnitine Profile Data

Presenting acylcarnitine data in a clear, tabular format is crucial for interpretation.

Table 1: Representative Plasma Acylcarnitine Concentrations (µM) in Healthy Controls vs. MCAD Deficiency

AcylcarnitineHealthy Control (Range)MCAD Deficiency (Typical)
C6 (Hexanoylcarnitine)< 0.1Elevated
C8 (Octanoylcarnitine) < 0.2 Significantly Elevated (>0.3) [4]
C10 (Decanoylcarnitine) < 0.3 Elevated
C10:1 (Decenoylcarnitine) < 0.2 Elevated
C8/C10 Ratio < 2 > 5 [4]

Note: Reference ranges can vary between laboratories. Data presented here are illustrative.

Mitochondrial Respiration Data

Key parameters from respirometry experiments should also be summarized in tables for easy comparison.

Table 2: Representative Data from a Seahorse XF Fatty Acid Oxidation Assay

ParameterControl CellsTreated Cells
Basal OCR (pmol/min)150 ± 10120 ± 8
FAO-dependent OCR (pmol/min)80 ± 530 ± 4
Maximal Respiration (pmol/min)300 ± 20200 ± 15
Spare Respiratory Capacity (%)100%67%

Implications for Drug Development

The central role of medium-chain acylcarnitines in metabolism makes them attractive targets and valuable biomarkers in the drug development process.

  • Target Identification: Enzymes involved in MCAC metabolism, such as MCAD and the components of the carnitine shuttle, can be targeted to modulate fatty acid oxidation. For example, inhibitors of CPT1 are being investigated for the treatment of type 2 diabetes by shifting metabolism away from fatty acid oxidation and towards glucose utilization.[11]

  • Biomarker Development: Acylcarnitine profiles can serve as sensitive biomarkers to assess the metabolic effects of new drug candidates. A drug that causes off-target inhibition of fatty acid oxidation would likely lead to a characteristic accumulation of specific acylcarnitines.[6] This can be a crucial tool in preclinical toxicology and safety pharmacology studies.

  • Patient Stratification: In clinical trials for metabolic diseases, acylcarnitine profiling could be used to stratify patients based on their underlying metabolic phenotype, potentially leading to more personalized therapeutic approaches.

Conclusion

Medium-chain acylcarnitines are not merely intermediates in fatty acid metabolism; they are key players in the regulation of mitochondrial bioenergetics and serve as critical indicators of metabolic health. A thorough understanding of their biochemistry, coupled with robust experimental methodologies, provides researchers and drug developers with powerful tools to unravel the complexities of metabolic diseases and to design novel therapeutic strategies. The continued investigation into the multifaceted roles of medium-chain acylcarnitines promises to yield further insights into cellular energy homeostasis and its dysregulation in disease.

References

  • Fatty Acid beta-Oxidation - AOCS. (2019, July 23). AOCS. Retrieved from [Link]

  • Hsiao, Y. H., et al. (2014). Structural insight into function and regulation of carnitine palmitoyltransferase. Journal of Biomedical Science, 21(1), 89. [Link]

  • Houten, S. M., et al. (2016). The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual Review of Physiology, 78, 23-44. [Link]

  • Kuhajda, F. P. (2000). Fatty-acid synthase and human cancer: new perspectives on its role in tumor biology. Nutrition, 16(3), 202-208.
  • Wanders, R. J., et al. (2010). The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results. Journal of Inherited Metabolic Disease, 33(5), 479-494. [Link]

  • Beta oxidation. (2023, December 19). In Wikipedia. Retrieved from [Link]

  • Rial, E., et al. (1997). Tissue-specific regulation of medium-chain acyl-CoA dehydrogenase gene by thyroid hormones in the developing rat. Biochemical Journal, 324(1), 289-294. [Link]

  • Derks, T. G., et al. (2022). Plasma carnitine concentrations in Medium-chain acyl-CoA dehydrogenase deficiency: lessons from an observational cohort study. Journal of Inherited Metabolic Disease, 45(5), 875-886. [Link]

  • Tajnšek, M., et al. (2011). Medium-chain acyl-CoA dehydrogenase deficiency: Two novel ACADM mutations identified in a retrospective screening.
  • Tissue-specific regulation of medium-chain acyl-CoA dehydrogenase gene by thyroid hormones in the developing rat. (1997). Biochemical Journal, 324(1), 289–294. [Link]

  • Yu, C., et al. (2014). Biochemical genetics and inborn errors of metabolism. In Emery and Rimoin's Principles and Practice of Medical Genetics (pp. 1-38). Elsevier.
  • XF Substrate Oxidation Stress Test Kits User Manual. (n.d.). Agilent. Retrieved from [Link]

  • Chace, D. H., et al. (1997). Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood. Clinical Chemistry, 43(11), 2106-2113.
  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. Retrieved from [Link]

  • Schymanski, E. L., et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Analytical and Bioanalytical Chemistry, 406(19), 4559-4570. [Link]

  • AGILENT SEAHORSE XF ASSAY KITS AND REAGENTS. (n.d.). Agilent. Retrieved from [Link]

  • Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. (n.d.). Children's Hospital of Philadelphia. Retrieved from [Link]

  • Dambrova, M., et al. (2022). Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials. Pharmacological Reviews, 74(3), 506-551. [Link]

  • Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Oreate AI. Retrieved from [Link]

  • MCAD and MKAT ACT Sheet. (2024, May 23). American College of Medical Genetics and Genomics. Retrieved from [Link]

  • Lecturio Medical. (2021, June 24). Beta Oxidation of Fatty Acids | Lipid Metabolism [Video]. YouTube. [Link]

  • Application of Graph-based Data Mining to Metabolic Pathways. (2005).
  • MetaboQuan-R for Acylcarnitines in Human Serum. (n.d.). Waters Corporation. Retrieved from [Link]

  • Divakaruni, A. S., et al. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR Protocols, 2(3), 100769. [Link]

  • Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate. (n.d.). Agilent. Retrieved from [Link]

  • Seahorse XF Substrate Oxidation Stress Test Kits. (n.d.). Agilent. Retrieved from [Link]

  • dot. (2022, October 2). Graphviz. Retrieved from [Link]

  • Petrick, H. L., et al. (2024). High-resolution respirometry reveals altered mammalian tissue ketone body oxidation in different cardiometabolic diseases. bioRxiv, 2024.06.26.599899. [Link]

  • Meza-Buendia, A. K., et al. (2022). High resolution respirometry of isolated mitochondria from adult Octopus maya (Class: Cephalopoda) systemic heart. PLOS ONE, 17(7), e0271459. [Link]

  • Krajčová, A., et al. (2020). High resolution respirometry to assess function of mitochondria in native homogenates of human heart muscle. PLOS ONE, 15(1), e0227719. [Link]

  • Kuda, O., et al. (2023). Metabolic Pathways of Acylcarnitine Synthesis. Physiological Research, 72(S2), S151-S166. [Link]

  • DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]

  • Meza-Buendia, A. K., et al. (2022). High resolution respirometry of isolated mitochondria from adult Octopus maya (Class: Cephalopoda) systemic heart. protocols.io. [Link]

  • Untargeted Metabolomics Reveals Acylcarnitines as Major Metabolic Targets of Resveratrol in Breast Cancer Cells. (2025). Metabolites, 15(4), 487. [Link]

  • Reddy, J. K., & Hashimoto, T. (2001). III. Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(4), G843-G847.
  • Brown, D. A., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Journal of Personalized Medicine, 11(1), 51. [Link]

  • LibreTexts. (2024, February 16). 9.4: Oxidation of Fatty Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Liu, T., et al. (2026). Plasma profiles of carnitine and acylcarnitines in first-diagnosed, drug-naïve patients with depression: A case-control analysis. Behavioural Brain Research, 497, 115864. [Link]

  • Krajčová, A., et al. (2020). High resolution respirometry to assess function of mitochondria in native homogenates of human heart muscle. PLOS ONE, 15(1), e0227719. [Link]

Sources

Protocols & Analytical Methods

Method

Using Decanoyl-DL-carnitine as an internal standard in metabolomics

Executive Summary This guide details the protocol for using Decanoyl-DL-carnitine (C10-carnitine) in targeted metabolomics using LC-MS/MS. While stable isotope-labeled (SIL) analogs (e.g., Decanoyl-L-carnitine-d3) are th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for using Decanoyl-DL-carnitine (C10-carnitine) in targeted metabolomics using LC-MS/MS. While stable isotope-labeled (SIL) analogs (e.g., Decanoyl-L-carnitine-d3) are the gold standard for quantifying endogenous C10, Decanoyl-DL-carnitine is frequently employed as a cost-effective Structural Surrogate Internal Standard for normalizing lipophilic acylcarnitines (C8–C18) in matrices where endogenous C10 is absent or not the primary analyte.

This protocol addresses the specific challenges of the racemic (DL) mixture, including chiral separation considerations and potential interferences, ensuring high scientific integrity and data robustness.

Technical Background & Chemistry

The Role of Decanoylcarnitine

Decanoylcarnitine is a medium-chain acylcarnitine involved in mitochondrial fatty acid


-oxidation. Accumulation of C10-carnitine is a hallmark of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency .
The "DL" Factor: Chiral Considerations
  • Biological Reality: Only L-carnitine derivatives are biologically active and endogenous.

  • The Standard: Decanoyl-DL-carnitine contains both the L- (active) and D- (inactive) enantiomers.

  • Chromatographic Implication: On standard Reverse Phase (C18) columns, the D and L forms typically co-elute . Therefore, if measuring endogenous L-C10, the D-isomer from the standard will merge with the peak, making it unsuitable for quantifying C10 itself unless the standard is isotopically labeled (d3).

  • Strategic Use: Decanoyl-DL-carnitine is best used as a Surrogate Internal Standard to normalize extraction efficiency and ionization suppression for other medium-to-long chain acylcarnitines (e.g., C12, C14) in complex matrices.

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data acquisition, highlighting the specific insertion point of the Internal Standard (IS).

Workflow Sample Biological Sample (Plasma/Serum 50 µL) IS_Add Add IS Spike (Decanoyl-DL-carnitine) Final Conc: 1 µM Sample->IS_Add Normalization Protein_Precip Protein Precipitation (MeOH:AcN 1:1) IS_Add->Protein_Precip Extraction Centrifuge Centrifugation 14,000 x g, 10 min Protein_Precip->Centrifuge Supernatant Supernatant Recovery & Evaporation Centrifuge->Supernatant Recon Reconstitution (H2O:MeOH 80:20) Supernatant->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Figure 1: Metabolomics workflow utilizing Decanoyl-DL-carnitine as a pre-extraction Internal Standard.

Detailed Protocol

Materials & Reagents
  • Internal Standard: Decanoyl-DL-carnitine chloride (Sigma/Supelco or equivalent).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (AcN), Water, Formic Acid (FA).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or HILIC (for polar retention). Note: C18 is preferred for decanoyl- (C10) chain retention.

Stock Solution Preparation
  • Primary Stock: Dissolve Decanoyl-DL-carnitine in 50:50 MeOH:H2O to 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute Primary Stock to 1 µM in MeOH. This solution is used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of Working IS Solution (Decanoyl-DL-carnitine).

    • Critical Step: Vortex immediately for 10s to equilibrate IS with the matrix.

  • Precipitate: Add 150 µL of ice-cold Methanol/Acetonitrile (1:1 v/v).

  • Incubate: Keep at -20°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to a clean vial.

  • Dry (Optional): If sensitivity is low, dry under nitrogen and reconstitute in 50 µL of Mobile Phase A. Otherwise, inject supernatant directly.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 95% B (Linear)

    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM Parameters): Acylcarnitines fragment to a characteristic ion at m/z 85 (derived from the carnitine backbone).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Decanoyl-DL-carnitine 316.3 85.0 3025
Octanoylcarnitine (C8)288.285.03025
Dodecanoylcarnitine (C12)344.385.03025

Fragmentation Logic & Mechanism

Understanding the fragmentation is vital for validating the method. The loss of the trimethylamine group and the fatty acid chain yields the characteristic m/z 85 fragment.

Fragmentation Precursor Decanoyl-carnitine [M+H]+ = 316 m/z Intermediate Loss of Trimethylamine [M-59]+ Precursor->Intermediate Collision Energy Product Carnitine Backbone Fragment Product Ion = 85 m/z Precursor->Product Primary MRM Transition Intermediate->Product Rearrangement

Figure 2: Collision-Induced Dissociation (CID) pathway of Decanoylcarnitine.

Critical Analysis: Limitations & Validation

The "Endogenous Overlap" Problem

If your sample contains endogenous Decanoyl-L-carnitine (C10):

  • Issue: The Decanoyl-DL-carnitine IS will co-elute with the endogenous C10.

  • Result: You cannot distinguish the IS from the analyte.

  • Solution:

    • Use as Surrogate Only: Use Decanoyl-DL-carnitine to quantify C8 or C12 (assuming similar ionization efficiency), but exclude C10 from your report.

    • Blank Matrix: If measuring C10 recovery, use a synthetic matrix (PBS + BSA) devoid of endogenous carnitines.

    • Upgrade: For C10 quantification in plasma, you must use Decanoyl-L-carnitine-d3 (Deuterated).

Linearity and Range
  • Linear Range: 5 nM – 5000 nM.

  • Matrix Effects: Acylcarnitines are subject to ion suppression by phospholipids. The IS corrects for this if it co-elutes with the analyte.

References

  • Methodology: Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices using UPLC-MS/MS. (2020).[3][4] Detailed fragmentation analysis of m/z 85.

  • Chemical Standards:Decanoyl-L-carnitine-(N-methyl-d3) Analytical Standard. Specification of isotopic standards vs. unlabeled.

  • Clinical Application: LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Protocol for plasma extraction.[1][2]

  • Metabolic Context: Acylcarnitine Profiling by Low-Resolution LC-MS. Discussion of C10 markers.[1][5]

Sources

Application

Application Note: HPLC Separation Strategies for Carnitine Enantiomers

Abstract & Scope This technical guide provides validated high-performance liquid chromatography (HPLC) protocols for the separation of L-carnitine (levocarnitine) and its toxic enantiomer, D-carnitine . L-carnitine is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides validated high-performance liquid chromatography (HPLC) protocols for the separation of L-carnitine (levocarnitine) and its toxic enantiomer, D-carnitine . L-carnitine is a zwitterionic quaternary ammonium compound essential for fatty acid metabolism, while D-carnitine acts as a competitive antagonist, depleting tissue L-carnitine levels.

Due to the lack of a strong UV chromophore and the zwitterionic nature of native carnitine, standard RP-HPLC is insufficient. This guide details two distinct methodologies:

  • Indirect Method (Derivatization): The industry "Gold Standard" (USP/ICH compliant) utilizing (+)-FLEC reagent for high-sensitivity fluorescence detection.

  • Direct Method (Chiral Stationary Phase): A label-free approach using Macrocyclic Glycopeptide (Teicoplanin) phases for rapid process monitoring.

Chemical Basis of Separation

FeatureL-Carnitine (Levocarnitine)D-Carnitine
Structure (R)-3-hydroxy-4-(trimethylammonio)butanoate(S)-3-hydroxy-4-(trimethylammonio)butanoate
Bioactivity Transports fatty acids into mitochondriaInhibits Carnitine Acetyltransferase (CAT)
Chromophore Weak (Carboxyl/Carbonyl only, <210 nm)Weak
Separation Challenge Highly polar, zwitterionic, no aromatic ringsIdentical pKa/LogP to L-form

Method A: Indirect Separation (Pre-column Derivatization)

Status: Recommended for QC Release and Impurity Quantification (USP <2025> aligned).

This method relies on the reaction of the secondary hydroxyl group of carnitine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on an achiral C18 column.

Reaction Mechanism

Reagent: (+)-1-(9-Fluorenyl)ethyl chloroformate [(+)-FLEC]. Target: Secondary Hydroxyl (-OH) of Carnitine. Product: Stable carbonate ester diastereomers. Detection Advantage: Introduces a fluorenyl fluorophore (Ex 260 nm / Em 310 nm), lowering LOD to <0.1%.

Experimental Protocol
Reagents & Preparation
  • Buffer A (Reaction Buffer): 1.0 M Sodium Bicarbonate (pH 9.0).

  • Reagent Solution: 10 mM (+)-FLEC in Acetone (Freshly prepared).

  • Quenching Solution: 1.0 M HCl.

  • Mobile Phase:

    • Solvent A: 0.05 M Sodium Acetate buffer (pH 4.5).

    • Solvent B: Acetonitrile (HPLC Grade).

Derivatization Workflow
  • Aliquot: Transfer 100 µL of Sample Solution (approx. 1 mg/mL carnitine in water) into a reaction vial.

  • Buffer: Add 100 µL of Buffer A. Vortex.

  • React: Add 200 µL of (+)-FLEC Reagent Solution.

  • Incubate: Heat at 50°C for 20 minutes (Reaction is kinetically driven).

  • Quench: Add 50 µL of Quenching Solution to stop the reaction and neutralize pH.

  • Dilute: Dilute to 1.0 mL with Mobile Phase A. Filter (0.22 µm PTFE) before injection.

HPLC Conditions
  • Column: C18 (Octadecyl), 250 x 4.6 mm, 5 µm (e.g., Phenomenex Synergi Hydro-RP or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Gradient Profile:

    • 0-15 min: 25% B to 45% B.

    • 15-20 min: 45% B (Isocratic wash).

    • 20-25 min: Re-equilibration to 25% B.

  • Detection: Fluorescence (Ex: 260 nm, Em: 310 nm) or UV 254 nm.

Workflow Diagram (Method A)

DerivatizationWorkflow Sample Sample (Carnitine) Reaction Derivatization (50°C, 20 min) Sample->Reaction Reagent (+)-FLEC (Chiral Reagent) Reagent->Reaction Separation Achiral HPLC (C18 Column) Reaction->Separation Diastereomers Formed Detection Fluorescence (Ex 260 / Em 310) Separation->Detection Resolved Peaks

Caption: Workflow for indirect separation via (+)-FLEC derivatization.

Method B: Direct Chiral Separation

Status: Recommended for Research, Process Development, and High-Throughput Screening.

This method utilizes a Macrocyclic Glycopeptide stationary phase (Teicoplanin). The teicoplanin molecule contains peptide and carbohydrate pockets that offer multiple interaction sites (hydrogen bonding, inclusion complex, ionic interaction) suitable for zwitterions like carnitine.

Experimental Protocol
HPLC Conditions
  • Column: Chirobiotic T (Teicoplanin bonded), 250 x 4.6 mm, 5 µm.

  • Mobile Phase (Polar Ionic Mode):

    • Methanol / Acetic Acid / Triethylamine (100 : 0.1 : 0.1 v/v/v).

    • Note: The ratio of Acid/Base controls the ionization state of the teicoplanin and the carnitine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20°C (Lower temperatures often improve chiral resolution on macrocyclic antibiotics).

  • Detection:

    • UV at 205 nm (limited sensitivity).

    • ELSD / CAD (Recommended for native carnitine).

    • MS (ESI Positive mode, M+H 162.1).

Optimization Guide
  • Resolution (Rs): If Rs < 1.5, decrease the Methanol content and introduce Acetonitrile (e.g., MeOH/ACN 50:50) to alter the solvation of the chiral pocket.

  • Peak Shape: If tailing occurs, increase the Triethylamine concentration to 0.2% to mask residual silanols, but maintain the 1:1 Acid:Base ratio to keep pH neutral.

Validation Parameters (Summary)

ParameterMethod A (Indirect/FLEC)Method B (Direct/Teicoplanin)
Selectivity (

)
> 1.21.1 - 1.3
LOD (Limit of Detection) 0.05 µg/mL (Fluorescence)10 µg/mL (UV 205 nm)
Linearity (

)
> 0.999> 0.995
Robustness High (Stable derivatives)Moderate (Sensitive to Mobile Phase pH)
Analysis Time ~25 mins (+ Prep time)~15 mins

Comparison of Interaction Mechanisms

Mechanisms cluster_A Method A: Indirect (Steric) cluster_B Method B: Direct (Inclusion) Node1 L-Carnitine-(+)-FLEC (Diastereomer 1) C18 C18 Stationary Phase Node1->C18 Different Hydrophobicity Node2 D-Carnitine-(+)-FLEC (Diastereomer 2) Node2->C18 Different Hydrophobicity L_Carn L-Carnitine (Analyte) Teico Teicoplanin Pocket (Chiral Selector) L_Carn->Teico H-Bonding & Ionic Interaction

Caption: Mechanistic difference between steric diastereomer separation (A) and chiral pocket inclusion (B).

References

  • Holzgrabe, U., et al. "Separation of carnitine enantiomers by HPLC after derivatization with (+)-FLEC." Journal of Pharmaceutical and Biomedical Analysis, 2002.

  • Armstrong, D.W., et al. "Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase." Journal of Chromatography A, 1999.

  • USP Monograph. "Levocarnitine: Enantiomeric Purity." United States Pharmacopeia, USP-NF 2025.

  • Mardones, C., et al. "Determination of carnitine and acylcarnitines by HPLC with fluorescence detection.
Method

Application Note: A Robust Protocol for the Derivatization of Decanoylcarnitine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction: The Analytical Imperative for Decanoylcarnitine Decanoylcarnitine (C10), a medium-chain acylcarnitine, is a critical biomarker in the diagnosis and monitoring of inherited metabolic disorders, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Decanoylcarnitine

Decanoylcarnitine (C10), a medium-chain acylcarnitine, is a critical biomarker in the diagnosis and monitoring of inherited metabolic disorders, particularly medium-chain acyl-CoA dehydrogenase deficiency (MCADD).[1] Acylcarnitines are essential intermediates in the transport of fatty acids into the mitochondria for β-oxidation.[2][3] Their profiles in biological fluids like plasma and urine provide a window into cellular energy metabolism, with abnormal levels indicating enzymatic defects in fatty acid and amino acid oxidation pathways.[2][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique renowned for its high chromatographic resolution and extensive, reproducible spectral libraries that facilitate compound identification. However, the direct analysis of decanoylcarnitine by GC-MS is fundamentally challenging. As a zwitterionic and thermally labile molecule, it possesses low volatility and is prone to degradation at the high temperatures required for gas chromatography.[5] To overcome these limitations, a chemical derivatization step is essential to convert the non-volatile analyte into a thermally stable and volatile compound suitable for GC-MS analysis.[6][7]

This application note provides a detailed, field-proven protocol for the derivatization of decanoylcarnitine using a two-step methoximation and silylation procedure. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.

The Rationale for Derivatization: Transforming Decanoylcarnitine for GC-MS

The structure of decanoylcarnitine contains two key functional groups that hinder its direct analysis by GC-MS: a free carboxylic acid and a hydroxyl group. These polar groups lead to strong intermolecular hydrogen bonding, which significantly reduces volatility. Furthermore, the quaternary ammonium group adds to its non-volatile, salt-like character. Derivatization chemically masks these polar functional groups, thereby increasing the molecule's volatility and thermal stability.[8][9]

This protocol employs a widely adopted two-step approach for comprehensive metabolite profiling:

  • Methoximation: This initial step targets any carbonyl groups (ketones and aldehydes). While decanoylcarnitine itself does not have a ketone or aldehyde group, this step is crucial when analyzing biological extracts which contain a complex mixture of metabolites. Methoximation stabilizes these carbonyls by converting them into oximes, which prevents the formation of multiple tautomeric isomers during the subsequent silylation step, thus simplifying the resulting chromatogram.[8][10] The reaction involves treating the dried sample with methoxyamine hydrochloride (MeOx) in a pyridine solvent, which also acts as a catalyst.[11]

  • Trimethylsilylation (TMS): This is the core step for derivatizing decanoylcarnitine. Active hydrogens on the hydroxyl (-OH) and carboxylic acid (-COOH) groups are replaced with a nonpolar trimethylsilyl (TMS) group.[8] This process dramatically reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, making it significantly more volatile. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that is highly effective for this transformation.[7][10] The presence of anhydrous conditions is critical, as silylating reagents readily react with water, which would reduce the derivatization yield.[7][10]

cluster_reaction Chemical Rationale for Derivatization cluster_steps Decanoylcarnitine Decanoylcarnitine (Polar, Non-Volatile) Silylation Step 2: Silylation (MSTFA) (Masks -OH and -COOH groups) Decanoylcarnitine->Silylation Replaces active hydrogens Derivatized_DC Di-TMS-Decanoylcarnitine (Nonpolar, Volatile, Thermally Stable) Methoximation Step 1: Methoximation (Stabilizes other metabolites) Silylation->Derivatized_DC Increases volatility

Caption: Logical flow of the derivatization process.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating steps for sample integrity and robust derivatization.

Required Materials and Reagents
  • Standards: Decanoylcarnitine hydrochloride, Internal Standard (e.g., d3-Decanoylcarnitine).

  • Solvents: Pyridine (anhydrous, ≥99.8%), Methanol (HPLC grade), Acetonitrile (HPLC grade), n-Heptane (GC grade).

  • Derivatization Reagents:

    • Methoxyamine hydrochloride (MeOx, ≥98%).

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Equipment:

    • GC-MS system with autosampler.

    • Nitrogen evaporator or vacuum concentrator (e.g., SpeedVac).

    • Heating block or thermal shaker.

    • Vortex mixer.

    • Centrifuge.

    • Analytical balance.

    • Micropipettes and sterile tips.

    • 2 mL GC vials with PTFE-lined caps.

Sample Preparation (from Plasma)
  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Pipette 50 µL of plasma into a clean microcentrifuge tube. Add 5 µL of the internal standard working solution.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 2 mL GC vial, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step is critical as moisture will interfere with the silylation reaction.[7][10]

Step-by-Step Derivatization Protocol

G start Start: Dried Sample Extract in GC Vial meox Step 1: Methoximation Add 50 µL MeOx Solution (20 mg/mL in Pyridine) start->meox incubate1 Incubate: 90 min at 37°C with shaking meox->incubate1 silylation Step 2: Silylation Add 80 µL MSTFA (+1% TMCS) incubate1->silylation incubate2 Incubate: 30 min at 37°C with shaking silylation->incubate2 gcms Ready for Analysis: Inject 1 µL into GC-MS incubate2->gcms

Caption: The two-step derivatization workflow.

  • Methoximation:

    • Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to the dried sample extract in the GC vial.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the mixture in a thermal shaker for 90 minutes at 37°C.[10]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA (+1% TMCS) to the vial.

    • Seal the vial immediately and vortex for 30 seconds.

    • Incubate the mixture in a thermal shaker for 30 minutes at 37°C.[10][11]

    • After incubation, the sample is ready for immediate injection into the GC-MS system.

Note: TMS derivatives can be sensitive to moisture over time. For best reproducibility, it is recommended to analyze the samples as soon as possible after derivatization. Automated online derivatization systems can enhance reproducibility for large sample batches.[11][12]

GC-MS Instrumentation and Parameters

The following table provides a validated starting point for GC-MS analysis. Parameters should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System Agilent, Thermo, or equivalent---
Injector Splitless ModeMaximizes analyte transfer to the column for trace-level detection.
Injector Temp. 280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minProvides optimal separation efficiency.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A robust, general-purpose column providing excellent separation for a wide range of derivatized metabolites.
Oven Program Initial 80°C, hold 2 min; Ramp 10°C/min to 300°C; Hold 5 minA standard temperature program that effectively separates medium-chain acylcarnitine derivatives from other matrix components.
MS System Quadrupole or Ion Trap---
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 50-650) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library searching. SIM mode for enhanced sensitivity and quantitative accuracy by monitoring characteristic ions.

Data Analysis and Expected Results

The EI mass spectrum of the di-TMS derivative of decanoylcarnitine will exhibit characteristic fragment ions. The molecular ion (M+) may be weak or absent. Key fragments to monitor in SIM mode would include ions resulting from the cleavage of the carnitine backbone and the loss of TMS groups. A characteristic fragment for many silylated carnitine esters is m/z 145, corresponding to the silylated carnitine backbone fragment. Other significant ions will be present that can be used for confirmation.

Troubleshooting and Best Practices

  • Low Peak Intensity: Ensure complete sample dryness before derivatization. Check for leaks in the GC-MS system. Verify the activity of the derivatization reagents, as they are moisture-sensitive.

  • Poor Peak Shape (Tailing): May indicate incomplete derivatization or active sites in the GC inlet liner or column. Use a fresh, deactivated inlet liner and ensure the column is properly conditioned.

  • Multiple Peaks for Analyte: This could result from incomplete derivatization or the breakdown of the derivative. Ensure reaction times and temperatures are followed precisely. Analyze samples promptly after preparation.

Conclusion

The analysis of decanoylcarnitine by GC-MS is a powerful tool for metabolic research and clinical diagnostics. The inherent chemical properties of this biomarker necessitate a robust derivatization strategy to ensure volatility and thermal stability. The detailed two-step methoximation and silylation protocol presented in this application note provides a reliable and reproducible method for the quantitative analysis of decanoylcarnitine in biological matrices. By understanding the chemical principles behind each step, researchers can confidently implement this workflow, troubleshoot potential issues, and generate high-quality, dependable data.

References

  • Huang, Z. et al. (1991). Analysis of acylcarnitines as their N-demethylated ester derivatives by gas chromatography-chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 139-150. [Link]

  • Millington, D. S. (1995). The analysis of biological fluids for acylcarnitines. Open Research Online. [Link]

  • Madad-Zadeh, F. et al. (2022). Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. BMC Endocrine Disorders, 22(1), 1-10. [Link]

  • SCIEX. (2022). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX Technical Note. [Link]

  • van der Veen, C. G. et al. (1997). Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography. Journal of Lipid Research, 38(4), 692-701. [Link]

  • Li, Z. et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2757-2764. [Link]

  • Solis, C. J. et al. (2022). Plasma Acylcarnitine and Urinary Organic Acid Profiling for the diagnosis of Fatty Acid Oxidation Disorder and Organic Acidurias using tandem mass spectrometry (MS/MS) and gas chromatography tandem with mass spectrometry (GC-MS): A Retrospective Study. Acta Medica Philippina, 56(12). [Link]

  • Minkler, P. E. et al. (2012). Differentiation of isomeric acyl carnitines using tandem mass spectrometry. Analytical Chemistry, 84(15), 6545-6553. [Link]

  • Schlaepfer, I. R. et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 55(5), 969-978. [Link]

  • Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab Update Blog. [Link]

  • Liebeke, M. et al. (2008). Depletion of thiol‐containing proteins in response to quinones in bacillus subtilis. Molecular Microbiology, 69(6), 1513-1529. [Link]

  • Agilent Technologies. (2022). Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Agilent Application Note. [Link]

  • PAL System. (2018). Metabolite Profiling by Automated Methoximation and Silylation. PAL System Application Note. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Modern Sample Preparation for Chromatography, 293-331. [Link]

  • Gucciardi, A. et al. (2013). Development and validation of a UPLC-MS/MS method for the determination of 20 acylcarnitines in human plasma and urine. Journal of Chromatography B, 927, 137-144. [Link]

  • Villas-Bôas, S. G. et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 2(1), 39-47. [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Application Note. [Link]

  • Kocsis, A. et al. (2016). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Mass Spectrometry Reviews, 35(1), 31-59. [Link]

  • Jian, W. et al. (2007). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 21(19), 3230-3238. [Link]

Sources

Application

Application Note: High-Precision Quantitation of Decanoylcarnitine (C10) in Dried Blood Spots via LC-MS/MS

Executive Summary & Scientific Rationale Decanoylcarnitine (C10) is a medium-chain acylcarnitine and a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) , the most common fatty acid oxidation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Decanoylcarnitine (C10) is a medium-chain acylcarnitine and a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) , the most common fatty acid oxidation disorder. Beyond newborn screening, C10 monitoring is increasingly vital in drug development to assess mitochondrial toxicity (drug-induced inhibition of


-oxidation) and efficacy of metabolic modulators.

While Flow Injection Analysis (FIA-MS/MS) is the standard for high-throughput screening, it lacks the chromatographic resolution required for the rigorous quantitation demanded by drug development pipelines. This protocol details a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. Unlike FIA, this method separates C10 from isobaric interferences and matrix suppressors, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

The "DBS Challenge": Hematocrit & Homogeneity

The validity of this protocol rests on managing the Hematocrit (Hct) Effect . Variations in Hct alter blood viscosity, influencing how the blood spreads on cellulose paper.

  • High Hct (>55%): Blood spreads less; a fixed-diameter punch contains more blood volume.

  • Low Hct (<30%): Blood spreads more; a fixed-diameter punch contains less blood volume.

  • Solution: This protocol utilizes a whole-spot extraction approach (where feasible) or strict Hct-matched calibration curves to minimize volumetric bias.

Workflow Logic & Decision Tree

The following diagram illustrates the critical decision points in the C10 DBS workflow, distinguishing between screening (qualitative) and quantitation (quantitative).

C10_Workflow Start Sample Collection (CLSI NBS01 Guidelines) QC_Check Visual QC: Spot Saturation & Homogeneity Start->QC_Check Punch Sample Punching: 3.2mm (Standard) or Whole Spot QC_Check->Punch Pass IS_Add Internal Standard Addition (d3-C10 Carnitine in MeOH) Punch->IS_Add Extract Extraction: 20 min Shaking @ Room Temp IS_Add->Extract Deriv_Decision Decision: Sensitivity Needs? Extract->Deriv_Decision Method_A Method A: Underivatized (Preferred for Speed/Simplicity) Deriv_Decision->Method_A Standard (<10 ng/mL) Method_B Method B: Butyl Esterification (Max Sensitivity/Traditional) Deriv_Decision->Method_B Ultra-Trace (<0.5 ng/mL) LC_Sep LC Separation (C18 Reverse Phase) Method_A->LC_Sep Method_B->LC_Sep MS_Det MS/MS Detection (MRM: 316.3 -> 85.1) LC_Sep->MS_Det Data Data Analysis: IS Ratio Correction MS_Det->Data

Caption: Operational workflow for C10 carnitine analysis. The decision to derivatize depends on the required Lower Limit of Quantitation (LLOQ).

Materials & Reagents

ComponentSpecificationPurpose
DBS Cards Whatman 903 Protein Saver or PerkinElmer 226Validated collection matrix (CLSI NBS01 compliant).
Target Standard Decanoylcarnitine (C10)Calibration curve generation.
Internal Standard d3-Decanoylcarnitine (Essential)Corrects for extraction efficiency and matrix effects.
Extraction Solvent Methanol (LC-MS grade)Protein precipitation and analyte solubilization.
Mobile Phase A 0.1% Formic Acid in WaterProton source for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Column C18 (e.g., Kinetex 2.6µm, 50x2.1mm)Retains hydrophobic C10 chain; separates from polar interferences.

Detailed Experimental Protocol

Sample Preparation (Underivatized Method)

Rationale: Although butyl esterification (derivatization) is common in newborn screening to enhance sensitivity, modern triple quadrupoles are sufficiently sensitive to detect physiological C10 levels without this time-consuming step. The underivatized method reduces variability and hydrolysis risks.

  • Punching: Punch a 3.2 mm (1/8 inch) disk from the center of the DBS into a 96-well plate.

    • Critical: Avoid peripheral areas where chromatographic effects (halo effect) may concentrate or dilute the analyte.

  • Internal Standard Addition: Add 100 µL of Methanol containing d3-C10 carnitine (conc. ~0.05 µM).

    • Note: The IS must be in the extraction solvent to equilibrate with the dried blood matrix immediately upon wetting.

  • Extraction: Seal the plate and shake at 600 rpm for 20 minutes at room temperature.

    • Why? Passive diffusion is slow in cellulose. Agitation ensures recovery.

  • Transfer: Centrifuge at 3000 x g for 5 minutes. Transfer 60 µL of supernatant to a fresh plate.

  • Dilution (Optional): If peak shapes are poor due to high organic content, dilute 1:1 with water prior to injection.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

Chromatography:

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 95% B (Elution of C10)

    • 3.5 min: 95% B

    • 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 4500 V.

  • Transitions (MRM):

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
C10 Carnitine 316.385.15028
d3-C10 Carnitine 319.385.15028

Mechanistic Insight: The product ion at m/z 85.1 corresponds to the characteristic cyclized fragment of the carnitine backbone. This transition is highly specific to acylcarnitines.

Validation & Quality Assurance (Self-Validating Systems)

To ensure this protocol serves as a "self-validating system," the following controls must be embedded in every run:

Linearity & Range
  • Range: 0.05 – 20 µM (Covers healthy <0.3 µM and MCADD pathological >1.0 µM ranges).

  • Requirement:

    
     with back-calculated accuracy 
    
    
    
    (except LLOQ
    
    
    ).
Hematocrit Bias Assessment[2]
  • Experiment: Prepare calibration standards in blood adjusted to 30%, 45%, and 60% Hct.

  • Acceptance: The calculated concentration of C10 should not deviate >15% across Hct levels.

  • Mitigation: If bias exists, use volumetric absorptive microsampling (VAMS) devices (e.g., Mitra® tips) instead of standard filter paper to eliminate the area-volume variable.

Recovery & Matrix Effect
  • Matrix Factor (MF): Compare peak response of C10 spiked into extracted blank matrix vs. neat solvent.

  • IS Normalization: The IS-normalized MF should be close to 1.0, proving the deuterated standard compensates for ion suppression.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incomplete extraction or ion suppression.Increase extraction time to 45 mins; check ESI probe position; consider butyl esterification (Method B).
High Backpressure Paper fibers clogging column.Ensure centrifugation step is robust (3000xg); use a 0.2 µm in-line filter.
Carryover C10 is hydrophobic ("sticky").Add a needle wash step with 50:50 Isopropanol:Acetone.
Retention Time Drift Column contamination.Flush column with 95% Acetonitrile for 30 mins; check pump mixing.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2021).[1][2][3] NBS01: Dried Blood Spot Specimen Collection for Newborn Screening, 7th Edition.[2][4][Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Restek Corporation. (2021). Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS.[Link]

  • National Institutes of Health (NIH). (2022). The Acylcarnitine Profile in Dried Blood Spots is Affected by Hematocrit.[5][6][Link]

  • American College of Medical Genetics and Genomics (ACMG). MCADD ACT Sheet and Algorithm.[Link]

Sources

Method

Mass spectrometry fragmentation patterns of Decanoylcarnitine

Application Note: Mass Spectrometry Fragmentation Patterns of Decanoylcarnitine (C10) Executive Summary Decanoylcarnitine (C10) is a medium-chain acylcarnitine essential for the transport of fatty acids into the mitochon...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry Fragmentation Patterns of Decanoylcarnitine (C10)

Executive Summary

Decanoylcarnitine (C10) is a medium-chain acylcarnitine essential for the transport of fatty acids into the mitochondrial matrix for


-oxidation. In clinical diagnostics and drug development, it serves as a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This guide provides a comprehensive technical analysis of the mass spectrometry (MS) behavior of Decanoylcarnitine, focusing on its electrospray ionization (ESI) fragmentation patterns, self-validating experimental protocols, and mechanistic interpretation of product ions.

Chemical & Physical Properties

Understanding the physicochemical baseline is required for optimizing chromatographic separation and ionization.

PropertyDetail
Compound Name Decanoylcarnitine (L-Decanoylcarnitine)
Synonyms C10-Carnitine, O-Decanoyl-L-carnitine
Chemical Formula

Monoisotopic Mass 315.2409 Da
Precursor Ion

m/z 316.25
Polarity Amphiphilic (Hydrophobic acyl tail + Polar quaternary amine head)
Solubility Soluble in Methanol, Water, Acetonitrile
Key Function Mitochondrial fatty acid transport intermediate

Mass Spectrometry Methodology

This protocol utilizes LC-ESI-MS/MS in positive ion mode. The method relies on the specific fragmentation of the carnitine backbone, offering high sensitivity and selectivity.

Sample Preparation (Self-Validating Protocol)

Rationale: Protein precipitation with methanol is chosen to maximize recovery of polar and amphiphilic acylcarnitines while removing interfering proteins.

  • Aliquoting: Transfer 10 µL of plasma/serum or cell lysate to a 1.5 mL centrifuge tube.

  • Internal Standard Addition: Add 10 µL of isotopically labeled internal standard (e.g.,

    
    -Decanoylcarnitine, final conc. 1 µM in MeOH).
    
    • Validation Check: The IS must co-elute with the analyte but be mass-resolved (+3 Da).

  • Extraction: Add 90 µL of ice-cold Methanol (containing 0.1% Formic Acid) .

  • Precipitation: Vortex vigorously for 30 seconds. Incubate at -20°C for 10 minutes.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer supernatant to an HPLC vial. (Optional: Evaporate under

    
     and reconstitute in Mobile Phase A if sensitivity enhancement is needed).
    
Liquid Chromatography Conditions

Rationale: A C18 column is selected to provide retention for the hydrophobic C10 chain, separating it from short-chain carnitines (C0-C5) that elute in the void volume.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18 or Restek Raptor ARC-18), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate to 20% B

Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Source Temp: 450°C.

  • Capillary Voltage: 3.5 - 5.0 kV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 316.2 85.0 25 - 35Primary quantification (Base Peak)
Qualifier 1 316.2144.120 - 30Structural confirmation (Carnitine backbone)
Qualifier 2 316.2257.215 - 20Neutral loss confirmation (

)

Fragmentation Mechanism Analysis

The fragmentation of Decanoylcarnitine under Collision-Induced Dissociation (CID) is highly predictable and driven by the stability of the quaternary ammonium group and the ester linkage.

Key Product Ions
  • m/z 85.0 (Base Peak):

    • Mechanism: This ion is the hallmark of all acylcarnitines. It results from the cleavage of the C-N bond and the ester bond.

    • Structure: Protonated crotonolactone ring (or acyclic isomer

      
      ).
      
    • Significance: Used for Precursor Ion Scanning (PIS) of m/z 85 to detect all acylcarnitines in a sample.

  • m/z 144.1:

    • Mechanism: Loss of the fatty acid chain (as a neutral acid) and loss of water, retaining the quaternary amine.

    • Structure: Protonated, dehydrated carnitine moiety (

      
      ).
      
  • m/z 257.2:

    • Mechanism: Neutral loss of Trimethylamine (

      
      , 59 Da).[3]
      
    • Calculation:

      
      .
      
    • Significance: Confirms the presence of the quaternary ammonium head group.

Fragmentation Pathway Diagram

G Precursor Precursor Ion [M+H]+ m/z 316 (Decanoylcarnitine) Intermediate Intermediate Ion [M+H - N(CH3)3]+ m/z 257 Precursor->Intermediate Loss of TMA (59 Da) Frag144 Fragment Ion [Carnitine - H2O]+ m/z 144 Precursor->Frag144 Loss of Decanoic Acid Frag85 Characteristic Fragment (Base Peak) [C4H5O2]+ m/z 85 Intermediate->Frag85 Combined Loss of Decanoic Acid Frag144->Frag85 Loss of TMA (59 Da) Neutral_TMA Neutral Loss: Trimethylamine (59 Da) Neutral_Acid Neutral Loss: Decanoic Acid (172 Da)

Figure 1: CID Fragmentation Pathway of Decanoylcarnitine. The m/z 85 ion is the stable end-product of the carnitine backbone fragmentation.

Clinical & Research Applications

MCAD Deficiency Screening

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common disorder of fatty acid oxidation.[4][5]

  • Biomarker Profile: Elevated C6, C8, and C10 carnitines.

  • Diagnostic Ratio: The ratio of C8/C10 is often calculated. In MCADD, C8 is disproportionately elevated compared to C10, whereas in other conditions, the elevation might be uniform.

  • Interference: Isomeric separation is usually not critical for C10 (unlike C4/C5), but chromatographic separation from C8 and C12 is essential to prevent isotopic overlap (crosstalk).

Diagnostic Logic Workflow

Logic Sample Patient Plasma Sample Extraction MeOH Extraction + Internal Std Sample->Extraction LCMS LC-MS/MS Analysis (MRM 316 -> 85) Extraction->LCMS Result Quantify C8, C10 Concentrations LCMS->Result Decision1 C8 > 0.3 µM? Result->Decision1 Decision2 Ratio C8/C10 > 1.0? Decision1->Decision2 Yes Diagnosis_Normal Normal Profile Decision1->Diagnosis_Normal No Diagnosis_MCADD Probable MCAD Deficiency Decision2->Diagnosis_MCADD Yes Diagnosis_Other Secondary FAO Disorder Decision2->Diagnosis_Other No

Figure 2: Decision logic for interpreting C10 and C8 levels in MCAD deficiency screening.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10245190, Decanoylcarnitine. Retrieved from [Link]

  • Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Retrieved from [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

  • Frontiers in Pediatrics. (2021). Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency. Retrieved from [Link]

  • SCIEX. (2022). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved from [Link]

Sources

Application

Cell culture treatment protocols using Decanoyl-DL-carnitine

Application Note: Cell Culture Treatment Protocols using Decanoyl-DL-carnitine Introduction & Mechanistic Basis Decanoyl-DL-carnitine (C10:0 carnitine) is a medium-chain acylcarnitine used primarily to investigate mitoch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell Culture Treatment Protocols using Decanoyl-DL-carnitine

Introduction & Mechanistic Basis

Decanoyl-DL-carnitine (C10:0 carnitine) is a medium-chain acylcarnitine used primarily to investigate mitochondrial fatty acid oxidation (FAO) and medium-chain acyl-CoA dehydrogenase (MCAD) activity. Unlike long-chain fatty acids (LCFAs), which require CPT1-mediated transport, medium-chain acylcarnitines can access the mitochondrial matrix via the Carnitine-Acylcarnitine Translocase (CACT) system, bypassing the rate-limiting CPT1 step.

Scientific Integrity Note (Isomer Specificity): This protocol addresses Decanoyl-DL-carnitine , a racemic mixture containing both L- and D-isomers.

  • L-isomer: The biologically active substrate transported by OCTN2 and CACT, and utilized by mitochondrial enzymes.

  • D-isomer: Biologically inert or a competitive inhibitor of carnitine acyltransferases.

  • Implication: When using the DL-form, the effective concentration of the active substrate is 50% of the total prepared molarity. High concentrations of the D-isomer may competitively inhibit transport; therefore, Decanoyl-L-carnitine is recommended for precise kinetic studies (Km/Vmax). For general metabolic loading or toxicity screening, the DL-form is a cost-effective alternative, provided controls are adjusted accordingly.

Material Preparation

Reagent: Decanoyl-DL-carnitine Chloride (MW: ~351.9 g/mol ) Storage: -20°C (Desiccated). Stable for >2 years.

Solubility & Stock Solution Strategy

Avoid DMSO if possible, as it can affect mitochondrial membrane potential. Decanoyl-DL-carnitine is sufficiently soluble in aqueous buffers.

SolventMax SolubilityStabilityRecommended Use
Ultra-pure Water ~100 mM1 Month (-20°C)Preferred. Minimal cytotoxicity.
PBS (pH 7.4) ~50 mM2 Weeks (-20°C)Good for immediate use.
DMSO ~25 mg/mL6 Months (-20°C)Use only if water solubility fails or for hydrophobic screens.
Preparation Protocol (10 mM Stock in Water)
  • Weigh 35.2 mg of Decanoyl-DL-carnitine.

  • Dissolve in 10 mL of sterile, nuclease-free water.

  • Vortex for 30 seconds until fully clear.

  • Sterilization: Pass through a 0.22 µm PVDF or PES syringe filter.

  • Aliquot: Dispense into 500 µL aliquots in sterile microcentrifuge tubes.

  • Store: Freeze at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Experimental Design: Dose & Time

The biological effect of Decanoylcarnitine is biphasic:

  • Nutritive/Rescue Range (10–50 µM): Acts as a fuel source, bypassing CPT1 defects or rescuing starvation.

  • Stress/Toxicity Range (>100 µM): Can induce lipid overload, ROS production, or simulate MCAD deficiency accumulation.

Experiment TypeWorking Conc. (DL-form)DurationEndpoint
Mitochondrial Respiration 20 – 100 µMAcute (1-2 hrs)OCR (Seahorse/Oxygraph)
Metabolic Rescue 20 – 50 µM24 – 48 hrsATP levels, Viability
Lipid Toxicity Model 100 – 500 µM24 hrsROS, Apoptosis, Lipid Droplets

Protocol 1: Assessment of Mitochondrial Respiration (Seahorse XF)

This assay measures the capacity of cells to oxidize medium-chain fatty acids.

Prerequisites:

  • Assay Medium: Seahorse XF Base Medium (pH 7.4), supplemented with 2 mM Glutamine, 1 mM Pyruvate, 0.5 mM Glucose (Low glucose forces reliance on lipids).

  • Permeabilization (Optional): Use Plasma Membrane Permeabilizer (PMP) if studying isolated mitochondrial function in situ. However, Decanoylcarnitine can enter intact cells via OCTN2.

Step-by-Step Workflow:

  • Seed Cells: Plate cells (e.g., HepG2, C2C12) at 20,000–40,000 cells/well 24h prior.

  • Starvation: Wash cells 2x with Assay Medium. Incubate in Assay Medium for 1 hour at 37°C (non-CO2 incubator) to deplete endogenous substrates.

  • Preparation of Substrate Injection (Port A):

    • Prepare a 10x working solution of Decanoyl-DL-carnitine in Assay Medium.

    • Target In-Well Conc: 50 µM.

    • Port A Conc: 500 µM.

  • Running the Assay:

    • Basal Respiration: Measure 3 cycles.

    • Injection A (Substrate): Inject Decanoyl-DL-carnitine. Measure 3-4 cycles. Observe immediate rise in OCR (Oxygen Consumption Rate).

    • Injection B (Oligomycin): ATP Synthase inhibitor (2 µM).

    • Injection C (FCCP): Uncoupler (1 µM).

    • Injection D (Rotenone/Antimycin A): ETC inhibitors.

Data Interpretation:

  • FAO-Driven Respiration = (OCR after Decanoylcarnitine) - (OCR after Oligomycin).

  • Note: If using the DL-form, the response may be lower than pure L-form. Ensure "Vehicle Control" (Water) is run in parallel.

Protocol 2: Metabolic Stress & Toxicity Modeling

High levels of acylcarnitines are associated with insulin resistance and ischemic injury. This protocol models that stress.

Step-by-Step Workflow:

  • Culture: Grow cells to 70% confluence in complete media.

  • Treatment:

    • Replace media with fresh media containing 200 µM Decanoyl-DL-carnitine .

    • Control: Vehicle (Water) equivalent volume.

    • Positive Control:[1] Palmitate-BSA (known lipotoxic agent).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout (ROS Assay):

    • Wash cells with PBS.[2]

    • Incubate with 5 µM MitoSOX™ Red (mitochondrial superoxide indicator) for 15 mins.

    • Analyze via Flow Cytometry or Fluorescence Microscopy (Ex/Em: 510/580 nm).

Mechanistic Visualization

The following diagram illustrates the transport and oxidation pathway of Decanoylcarnitine, highlighting the bypass of CPT1 and the entry point for Beta-Oxidation.

DecanoylPathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol cluster_mitochondria Mitochondria cluster_OMM cluster_Matrix Decanoyl Decanoyl-DL-carnitine (Exogenous) OCTN2 OCTN2 Transporter (SLC22A5) Decanoyl->OCTN2 Uptake CytoDec Decanoylcarnitine OCTN2->CytoDec CACT CACT (SLC25A20) CytoDec->CACT Translocation CPT1 CPT1 (Bypassed) CPT1->CytoDec No Interaction MitoDec Decanoylcarnitine CACT->MitoDec CPT2 CPT2 MitoDec->CPT2 Conversion AcylCoA Decanoyl-CoA CPT2->AcylCoA MCAD MCAD (Beta-Oxidation) AcylCoA->MCAD Oxidation TCA TCA Cycle ATP Production MCAD->TCA Acetyl-CoA

Caption: Pathway of Decanoylcarnitine utilization. Note that it bypasses the CPT1 regulatory checkpoint but requires OCTN2 for cellular entry and CACT for mitochondrial entry.

Troubleshooting & Optimization

IssueProbable CauseSolution
No increase in Respiration (OCR) D-isomer interferenceSwitch to pure L-Decanoylcarnitine or double the DL-concentration (up to 100 µM).
High Cell Death Detergent effect of acyl chainReduce concentration <50 µM. Ensure BSA conjugation (1:1 molar ratio) if using >100 µM.
Precipitation in Media Low solubility in high-saltPre-warm media to 37°C. Vortex vigorously. Use water stock, not PBS stock.
High Background Signal Endogenous fatty acidsEnsure 1-hour starvation in low-glucose/serum-free medium before assay.

References

  • Mechanism of Acylcarnitine Transport: Indiveri, C., et al. "The mitochondrial carnitine/acylcarnitine carrier: Function, structure and physiopathology." Molecular Aspects of Medicine, 2011.

  • Decanoylcarnitine in MCAD Deficiency: Rinaldo, P., et al. "Fatty acid oxidation disorders."[3][4][5] Annual Review of Physiology, 2002.

  • Mitochondrial Respiration Protocols (Seahorse): Agilent Technologies. "Assessing Fatty Acid Oxidation in Cells Using the Seahorse XF Analyzer." Application Note, 2018.

  • Acylcarnitine Toxicity & Insulin Resistance: Koves, T.R., et al. "Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance." Cell Metabolism, 2008.

  • Decanoylcarnitine as a Rescue Agent: Li, J., et al. "Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation."[3] The Journal of Infectious Diseases, 2025.

Sources

Technical Notes & Optimization

Troubleshooting

Correcting for matrix effects in urinary acylcarnitine profiling

Topic: Correcting for Matrix Effects in LC-MS/MS Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting for Matrix Effects in LC-MS/MS Status: Operational Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist

Introduction: The Hidden Variable in Your Data

Welcome to the technical support hub for urinary acylcarnitine analysis. If you are here, you are likely seeing inconsistent internal standard (IS) recovery, non-linear calibration curves, or poor reproducibility in your short-chain (C0–C5) acylcarnitine data.

Urine is a deceptive matrix. While it appears cleaner than plasma (fewer proteins), it is chemically "hostile" due to high variability in salt content, pH, urea, and creatinine. In Electrospray Ionization (ESI), these components compete with your analytes for charge, leading to Matrix Effects (ME) —specifically, ion suppression or enhancement.[1]

This guide moves beyond basic troubleshooting to provide mechanistic corrections for these phenomena.

Module 1: Diagnosis & Detection

Q: How do I distinguish between an extraction problem and a matrix effect?

A: Look at your Internal Standard (IS) peak areas, not just the calculated concentration.

  • Extraction Issue: IS area is low in samples and extraction controls, but normal in unextracted standards.

  • Matrix Effect: IS area fluctuates wildly between patient samples (e.g., Sample A is 50% of the mean; Sample B is 120%) but is stable in solvent standards.

Protocol: The Post-Column Infusion (PCI) Test

The PCI test is the "gold standard" for visualizing exactly where in your chromatogram suppression occurs. Do not rely on guesswork; run this experiment.

Methodology:

  • Setup: Connect a syringe pump containing a solution of your analyte (e.g., Carnitine C0 and Octanoylcarnitine C8) to the LC flow using a T-piece connector after the analytical column but before the MS source.

  • Infusion: Infuse the standard continuously (e.g., 10 µL/min) to generate a high, stable baseline signal in the MS.

  • Injection: Inject a "blank" urine matrix (extracted exactly like a sample) via the LC.

  • Observation: Monitor the baseline. A dip (trough) indicates ion suppression; a spike indicates enhancement.

  • Overlay: Superimpose your analyte's retention time (RT) on this trace. If your analyte elutes during a "dip," your data is compromised.

Visualization: PCI Configuration

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Tee Mixing Tee (High Pressure) Column->Tee Eluent Injector->Column Syringe Syringe Pump (Analyte Standard) Syringe->Tee Continuous Infusion MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Data Chromatogram (Baseline Dip = Suppression) MS->Data

Caption: Schematic of Post-Column Infusion setup. The extracted matrix is injected while the analyte is infused, revealing suppression zones.

Module 2: The "Dilute-and-Shoot" Optimization

Q: Can I just dilute the urine to remove matrix effects?

A: Yes, but "how much" is a scientific calculation, not a guess. Urine requires high dilution to overcome salt suppression, but excessive dilution compromises the Limit of Quantitation (LOQ) for trace long-chain acylcarnitines (C14–C18).

The "Dilution Integrity" Experiment: To find the optimal dilution factor (DF):

  • Take a pooled urine sample with high specific gravity (>1.020).

  • Prepare serial dilutions in mobile phase (1:5, 1:10, 1:20, 1:50).

  • Analyze and plot the IS Peak Area vs. Dilution Factor .

  • The Plateau Point: You are looking for the dilution level where the IS area stabilizes and matches the IS area in a pure solvent standard.

    • Guidance: For most acylcarnitine methods, 1:10 or 1:20 is the "sweet spot" where salt suppression is minimized without losing sensitivity for C16/C18 species.

Q: Why is Creatinine Normalization critical for ME correction?

A: Matrix effects correlate with urine concentration. A concentrated sample (high creatinine) has higher salt/urea content and thus higher suppression. Normalizing results to creatinine (mmol/mol creatinine) corrects for hydration status but also implicitly flags samples that are likely to suffer from severe suppression.

Module 3: Chromatographic Rescue

Q: My C0 (Free Carnitine) and C2 (Acetylcarnitine) data is highly variable. Why?

A: This is a "Void Volume" problem. In Reversed-Phase (C18) chromatography, polar compounds like C0 and C2 elute very early, often co-eluting with the unretained salts and polar interferences (the "solvent front"). This is the zone of maximum ion suppression.

Corrective Actions:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography retains polar compounds, eluting them after the salts. This is the most effective fix for C0–C4 acylcarnitines.

  • Ion Pairing (If staying with C18): Add Heptafluorobutyric Acid (HFBA) to the mobile phase. It acts as an ion-pairing agent, increasing the retention of cationic acylcarnitines, moving them away from the suppression zone. Warning: HFBA can contaminate the MS source; use dedicated columns.

Module 4: Quantification & Calculation Strategies

Q: How do I calculate the magnitude of the Matrix Effect?

A: Use the Matuszewski Method . This quantifies the effect rather than just guessing.

The Equation:



  • MF = 1.0: No matrix effect.

  • MF < 1.0: Ion Suppression (e.g., 0.7 = 30% suppression).

  • MF > 1.0: Ion Enhancement.

IS-Normalized Matrix Factor:



  • Goal: This value should be close to 1.0. If it deviates (e.g., 0.5), your Internal Standard is not tracking the matrix effect correctly (likely due to retention time shift).

Q: I cannot find "analyte-free" urine for my calibration curve. What should I use?

A: Since acylcarnitines are endogenous, you cannot find a true blank. You have two options:

StrategyDescriptionBest For
Surrogate Matrix Use "Artificial Urine" (PBS + BSA + Urea + Creatinine) or Stripped Urine (Charcoal treated).Routine clinical analysis. High throughput.
Standard Addition Spike increasing amounts of standard into the patient sample itself.Validation or rare/complex matrices. (Too slow for routine).
Surrogate Analyte Use an isotopolog (e.g., C8-D3) as the quantifier and the native C8 as the "standard."Advanced R&D. Requires expensive labeled standards for every analyte.

Decision Logic for Matrix Correction:

Matrix_Decision_Tree Start Start: QC Failure or Variable IS Response PCI_Test Run Post-Column Infusion (PCI) Start->PCI_Test Is_Suppression Is Analyte in Suppression Zone? PCI_Test->Is_Suppression Dilution Increase Dilution (e.g., 1:20) Is_Suppression->Dilution Yes IS_Check Check IS Retention: Does IS co-elute exactly? Is_Suppression->IS_Check No (Global Suppression) Check_Sens Is Sensitivity (S/N) Acceptable? Dilution->Check_Sens Change_LC Change Chromatography (Switch to HILIC) Check_Sens->Change_LC No Valid Validation Pass: Proceed to Quant Check_Sens->Valid Yes Change_LC->IS_Check New_IS Switch IS Type (Use 13C instead of D3) IS_Check->New_IS No (Deuterium Shift) IS_Check->Valid Yes

Caption: Decision tree for troubleshooting and correcting matrix effects in urinary profiling.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • Clinical and Laboratory Standards Institute (CLSI). (2014).[2] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.

  • Ho, E. N., et al. (2003). Post-column infusion method for the determination of matrix effects in LC-MS/MS analysis. Clinical Chemistry. (General reference for PCI methodology).

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). Section on Matrix Effects.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of L-Isomer vs. DL-Racemate Carnitines

Executive Summary: The Stereochemical Imperative In the development of metabolic modulators and nutritional therapeutics, the distinction between L-carnitine (levocarnitine) and DL-carnitine (the racemic mixture) is not...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of metabolic modulators and nutritional therapeutics, the distinction between L-carnitine (levocarnitine) and DL-carnitine (the racemic mixture) is not merely a matter of purity—it is a matter of opposing biological vectors.

While L-carnitine is the obligate physiological cofactor for mitochondrial beta-oxidation, the D-isomer present in the DL-racemate acts as a competitive antagonist . It does not simply dilute the efficacy of the L-form; it actively inhibits the Carnitine Palmitoyltransferase (CPT) system and depletes endogenous L-carnitine reserves via renal transport competition. Consequently, DL-carnitine is classified as obsolete and potentially toxic for therapeutic use, whereas L-carnitine remains the gold standard for metabolic intervention.

Molecular Basis & Stereoselectivity

The biological activity of carnitine hinges on the chirality at Carbon 3 .

  • L-Carnitine (

    
    -configuration):  The specific spatial arrangement of the hydroxyl group allows it to dock into the active site of Carnitine Palmitoyltransferase I (CPT-I) and the Organic Cation Transporter Novel 2 (OCTN2).
    
  • D-Carnitine (

    
    -configuration):  This enantiomer is sterically incompatible with the catalytic pocket of CPT-I for acyl-transfer but retains affinity for the transport proteins (OCTN2). This creates a "blocker" effect—it occupies the transporter without facilitating the metabolic payload.
    
Comparative Biological Profile
FeatureL-Carnitine (Natural Isomer)D-Carnitine (Contaminant in DL)DL-Carnitine (Racemate)
Primary Role Mitochondrial Fatty Acid ShuttleCompetitive AntagonistPartial Agonist / Net Inhibitor
CPT-I Affinity High (Substrate)Low (Inhibitor)Mixed
OCTN2 Transport High Affinity (

)
Competitive AffinityCompetes for uptake
Renal Handling Efficient Reabsorption (>95%)Competes for reabsorptionIncreases L-form excretion
Clinical Status FDA Approved (deficiency/ESRD)Toxic / ObsoleteBanned in supplements

Mechanisms of Action & Inhibition[1][2]

The Transporter Crisis (OCTN2)

The most critical failure of DL-carnitine occurs at the plasma membrane, specifically the OCTN2 transporter (SLC22A5).

  • Mechanism: OCTN2 is responsible for tissue uptake and renal reabsorption of carnitine.

  • The DL-Problem: D-carnitine competes with L-carnitine for OCTN2 binding sites. However, once filtered by the kidneys, D-carnitine competitively inhibits the reabsorption of L-carnitine.

  • Result: Administration of DL-carnitine paradoxically depletes tissue levels of L-carnitine, leading to secondary carnitine deficiency.

The Mitochondrial Blockade (CPT System)

Inside the cell, L-carnitine accepts acyl groups from Acyl-CoA. D-carnitine cannot effectively accept the acyl group due to steric hindrance but can occupy the enzyme's binding site, increasing the apparent


 for L-carnitine.

Carnitine_Mechanism LC L-Carnitine OCTN2 OCTN2 Transporter (Renal/Tissue) LC->OCTN2 High Affinity Uptake DC D-Carnitine DC->LC Antagonizes DC->OCTN2 Competitive Binding CPT1 CPT-I Enzyme (Mitochondrial Outer Membrane) DC->CPT1 Steric Blockade OCTN2->CPT1 Translocation Depletion L-Carnitine Depletion (Excretion) OCTN2->Depletion Inhibition of Reabsorption BetaOx Beta-Oxidation (ATP Production) CPT1->BetaOx Acyl-Transfer

Figure 1: Mechanistic divergence. L-Carnitine drives energy production, while D-Carnitine blocks transport (OCTN2) and enzymatic entry (CPT-I), leading to systemic depletion.

Safety & Toxicology: The "Myasthenia" Link

Historically, DL-carnitine use in dialysis patients revealed severe side effects not seen with pure L-carnitine.

  • Neuromuscular Toxicity: D-carnitine has been linked to myasthenia-gravis-like symptoms (muscle weakness). This is hypothesized to stem from the depletion of the acetyl-L-carnitine pool, which is necessary for acetylcholine synthesis.

  • Cardiac Lipotoxicity: By inhibiting beta-oxidation, D-carnitine can force cardiac tissue to rely on less efficient glycolytic pathways or accumulate toxic lipid intermediates (lipotoxicity).

Guidance: For any drug development pipeline, the presence of D-carnitine >0.5% is considered a critical quality impurity.

Experimental Protocols for Validation

To validate the biological activity and purity of your carnitine source, standard chemical assays (e.g., DTNB/Ellman’s reagent) are insufficient as they react with the carnitine backbone regardless of chirality. You must use stereospecific enzymatic assays.

Protocol A: Stereospecific Enzymatic Quantification (L-Specific)

This protocol confirms the concentration of biologically active L-carnitine. D-carnitine will not react.[1]

Principle: L-Carnitine Dehydrogenase (L-CDH) oxidizes L-carnitine to 3-dehydrocarnitine, reducing


 to 

. The increase in absorbance at 340nm is proportional only to the L-isomer.

Reagents:

  • Buffer: Tris-HCl (pH 9.0) with hydrazine (to trap the ketone product and drive reaction forward).

  • Enzyme: L-Carnitine Dehydrogenase (recombinant).

  • Cofactor:

    
     (10 mM).
    

Workflow:

  • Blanking: Add 100

    
     sample + 900 
    
    
    
    Buffer +
    
    
    to cuvette. Read
    
    
    (Background).
  • Reaction: Add 5 units of L-CDH. Incubate at 37°C for 10 minutes.

  • Measurement: Read

    
     (Final).
    
  • Calculation:

    
    . Use NADH extinction coefficient (
    
    
    
    ) to calculate concentration.
  • Validation: If testing a DL-racemate, the result will be exactly 50% of the total gravimetric mass.

Protocol B: Competitive Transport Inhibition Assay (OCTN2)

This protocol demonstrates the antagonistic effect of D-carnitine on L-carnitine uptake.

Cell Line: HEK293 cells stably transfected with human OCTN2 (SLC22A5).

Workflow:

  • Seeding: Plate cells in 24-well plates (

    
     cells/well).
    
  • Tracer: Prepare

    
    -L-Carnitine (5 nM final concentration).
    
  • Competition:

    • Control: Buffer only.

    • Group A: Add Unlabeled L-Carnitine (1

      
       to 100 
      
      
      
      ).
    • Group B: Add Unlabeled D-Carnitine (1

      
       to 100 
      
      
      
      ).
  • Incubation: 10 minutes at 37°C (linear uptake phase).

  • Termination: Rapid wash with ice-cold PBS.

  • Lysis & Counting: Lyse cells with 0.1N NaOH; measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Uptake vs. Inhibitor Concentration.

    • Expected Result: D-carnitine will show a dose-dependent reduction in

      
      -L-Carnitine uptake, confirming its role as a competitive inhibitor at the transporter level.
      

References

  • Fritz, I. B., & Yue, K. T. (1963). Long-chain carnitine acyltransferase and the role of acylcarnitine derivatives in the catalytic increase of fatty acid oxidation induced by carnitine. Journal of Lipid Research.

  • Rebouche, C. J. (2004).[2] Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences.

  • Tamai, I., et al. (1998). Molecular and functional identification of organic cation/carnitine transporter family. Journal of Biological Chemistry.

  • FDA Drug Safety Communication. (2018). Levocarnitine (L-Carnitine) - Prescribing Information. U.S. Food and Drug Administration.[3]

  • Spiekerkoetter, U., et al. (2003).[2] Treatment recommendations in long-chain fatty acid oxidation defects: consensus from a workshop. Journal of Inherited Metabolic Disease.

Sources

Comparative

A Senior Application Scientist's Guide: Evaluating Deuterated vs. Non-Deuterated Decanoylcarnitine Standards in Quantitative Bioanalysis

Abstract In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical determinant of data quality, accuracy, and reprodu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical determinant of data quality, accuracy, and reproducibility. This guide provides an in-depth, evidence-based comparison of deuterated (stable isotope-labeled) and non-deuterated (analog) decanoylcarnitine standards. We will explore the theoretical underpinnings that establish deuterated standards as the "gold standard," present a rigorous experimental framework for their comparative evaluation, and discuss the practical implications for researchers in drug development and clinical diagnostics. The objective is to equip scientists with the necessary technical understanding to make informed decisions that enhance the robustness and compliance of their bioanalytical methods.

The Foundational Role of the Internal Standard

The fundamental purpose of an internal standard in quantitative analysis is to correct for variability that is inherent in the analytical process.[1] An IS is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing.[2][3] By measuring the ratio of the analyte's response to the IS's response, one can compensate for a host of potential errors, including sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response.[1][4]

The ideal IS behaves identically to the analyte during sample preparation and analysis but is uniquely distinguishable by the detector.[3] This is where the distinction between a deuterated and a non-deuterated standard becomes paramount.

  • Non-Deuterated (Analog) Standard: A molecule that is chemically similar, but not identical, to the analyte. For decanoylcarnitine, a potential analog might be nonanoylcarnitine or undecanoylcarnitine.

  • Deuterated (Stable Isotope-Labeled) Standard: The analyte molecule itself, but with one or more hydrogen atoms replaced by its stable, heavier isotope, deuterium (²H or D).[5] For example, decanoyl-L-carnitine-d3.[6]

The near-identical physicochemical properties of a deuterated standard to its native counterpart make it the superior choice for mitigating the most insidious of analytical challenges: matrix effects.[5][7]

The Gold Standard: Why Deuterated Standards Excel

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry for several compelling reasons.[7] Their utility stems from the fact that they are chemically and structurally almost identical to the analyte.[8]

Key Advantages:

  • Co-elution with Analyte: Deuterated standards typically have the same chromatographic retention time as the analyte.[9] This is critical because it means both compounds experience the exact same matrix environment as they enter the mass spectrometer's ion source.

  • Correction for Matrix Effects: Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix (e.g., plasma, urine)—are a major source of imprecision and inaccuracy.[10] Because a co-eluting deuterated IS experiences the same ionization suppression or enhancement as the analyte, the ratio of their signals remains constant, providing an accurate correction.[5][11]

  • Compensation for Extraction and Handling Variability: Any loss of analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, evaporation) will be mirrored by a proportional loss of the deuterated IS.[4] This ensures the analyte/IS ratio remains unaffected, leading to higher accuracy and precision.

  • Regulatory Preference: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a SIL-IS for mass spectrometric assays to ensure the highest data integrity.[12]

The structural similarity between decanoylcarnitine and its deuterated form (decanoylcarnitine-d3) is illustrated below. The mass shift allows for distinction by the mass spectrometer without significantly altering chemical behavior.

cluster_0 Decanoylcarnitine (Analyte) cluster_1 Decanoylcarnitine-d3 (Deuterated IS) Analyte Structure: C17H33NO4 Mass: 315.45 g/mol Deuterated_IS Structure: C17H30D3NO4 Mass: 318.47 g/mol

Caption: Chemical structures and masses of the analyte and its deuterated IS.

Experimental Design for a Head-to-Head Comparison

To objectively evaluate the performance of deuterated versus non-deuterated standards, a rigorous bioanalytical method validation study must be designed. This protocol outlines such a study using human plasma as the biological matrix.

Materials and Reagents
  • Analytes: Decanoylcarnitine

  • Internal Standards: Decanoylcarnitine-d3 (Deuterated IS), Nonanoylcarnitine (Analog IS)

  • Matrix: Pooled human plasma (K2EDTA)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid

Experimental Workflow

The overall workflow is designed to process samples efficiently while minimizing variability, allowing for a clear comparison of the internal standards.

cluster_workflow Comparative Experimental Workflow p1 Prepare Stock & Working Solutions p2 Spike Plasma for Calibrators & QCs p1->p2 p3 Aliquot 50 µL Spiked Plasma p2->p3 p4 Add Internal Standard (Deuterated or Analog) p3->p4 p5 Protein Precipitation (with Acetonitrile) p4->p5 p6 Vortex & Centrifuge p5->p6 p7 Transfer Supernatant p6->p7 p8 Inject into LC-MS/MS p7->p8 p9 Data Acquisition & Analysis p8->p9

Caption: Step-by-step workflow for sample preparation and analysis.

Detailed Protocols

1. Preparation of Standards and QCs:

  • Prepare primary stock solutions of decanoylcarnitine, decanoylcarnitine-d3, and nonanoylcarnitine in methanol.

  • Create a series of working standard solutions of decanoylcarnitine for spiking into plasma to form the calibration curve (e.g., 8-10 non-zero concentrations).

  • Prepare separate working solutions for four levels of Quality Control (QC) samples: Lower Limit of Quantification (LLOQ), Low, Mid, and High concentrations.

  • Spike the working solutions into pooled human plasma to create calibration standards and QC samples.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or blank), add 200 µL of ice-cold acetonitrile containing the appropriate internal standard (either decanoylcarnitine-d3 or nonanoylcarnitine at a fixed concentration).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

3. LC-MS/MS Parameters:

  • LC System: Standard UHPLC system.

  • Column: A C18 reversed-phase column is suitable for retaining acylcarnitines.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient elution from low to high organic phase to separate analytes from matrix components.

  • MS System: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions. Based on literature, a prominent fragment for acylcarnitines is m/z 85, corresponding to the carnitine moiety.[13][14]

    • Decanoylcarnitine: 316.3 → 85.1

    • Decanoylcarnitine-d3 (IS): 319.3 → 85.1

    • Nonanoylcarnitine (IS): 302.3 → 85.1

Performance Evaluation: A Data-Driven Comparison

The performance of each internal standard is evaluated against the validation criteria set forth by regulatory bodies.[15][16][17] The following table summarizes the expected outcomes based on established principles of bioanalysis.[18]

Performance ParameterDeuterated IS (Expected Outcome)Non-Deuterated IS (Expected Outcome)Justification
Linearity (r²) > 0.995> 0.990Both should provide linear calibration curves, but the deuterated IS will yield a more consistent response ratio.
Accuracy (% Bias) Within ± 10%Can exceed ± 15%The deuterated IS provides superior correction for matrix effects and recovery losses, leading to results closer to the true value.[18]
Precision (%CV) < 10%Can exceed 15%The deuterated IS minimizes variability between samples, resulting in tighter clustering of results for replicate measurements.[18]
Matrix Effect High Compensation (Effect < 15%)Moderate to Low CompensationThe non-deuterated analog may have different ionization efficiency and susceptibility to suppression/enhancement compared to the analyte.[10]
Extraction Recovery High Tracking (Consistent Ratio)Moderate TrackingDifferences in chemical properties (e.g., chain length) can lead to differential recovery of the analog IS and the analyte.
Selectivity HighHighBoth should be free from interference at their respective retention times, a fundamental requirement for any IS.[12]

This diagram illustrates how a co-eluting deuterated standard effectively corrects for ion suppression, whereas a chromatographically separated analog standard fails to do so.

cluster_deuterated Scenario 1: Deuterated Internal Standard cluster_analog Scenario 2: Analog Internal Standard Deuterated_Plot Signal Intensity vs. Time (Analyte and Deuterated IS co-elute) Analog_Plot Signal Intensity vs. Time (Analyte and Analog IS separate) Deuterated_Suppression Matrix Suppression Event Deuterated_Analyte Analyte Peak Deuterated_IS_Peak IS Peak Deuterated_Result Result: Accurate Correction Ratio (Analyte/IS) is stable. Analog_Suppression Matrix Suppression Event Analog_Analyte Analyte Peak (Suppressed) Analog_IS_Peak IS Peak (Unaffected) Analog_Result Result: Inaccurate Correction Ratio (Analyte/IS) is artificially low.

Caption: Impact of matrix effects on deuterated vs. analog internal standards.

Potential Challenges and Mitigations

While deuterated standards are superior, they are not without potential challenges that require careful consideration during method development.

  • Isotopic Crosstalk: This occurs when the signal from the analyte contributes to the signal of the IS, or vice versa.[18] It is more likely when using an IS with a small mass difference (e.g., d1 or d2) and for analytes with naturally abundant heavy isotopes. Using a standard with a mass shift of +3 or greater (like decanoylcarnitine-d3) and ensuring high isotopic purity (>98%) minimizes this risk.[5]

  • Stability of Deuterium Label: Deuterium atoms can sometimes exchange with protons from the solvent, a process known as back-exchange.[8] This risk is mitigated by synthesizing the standard with deuterium labels on chemically stable positions, such as on a carbon atom not adjacent to a heteroatom or carbonyl group.[8]

  • Cost and Availability: Custom synthesis of high-purity deuterated standards can be more expensive and time-consuming than sourcing an analog standard.[9]

Conclusion and Recommendations

The experimental evidence and theoretical principles overwhelmingly support the use of a deuterated internal standard for the quantitative analysis of decanoylcarnitine. It provides superior accuracy, precision, and robustness by effectively compensating for matrix effects and procedural variability—the most significant challenges in bioanalysis.[7]

Recommendations for Researchers:

  • Prioritize Deuterated Standards: For all regulated bioanalysis and studies where high data quality is paramount, a deuterated internal standard (e.g., decanoylcarnitine-d3) should be the default choice. The investment in a high-purity SIL-IS is justified by the enhanced reliability and integrity of the resulting data.

  • Use Analog Standards with Caution: A non-deuterated, analog standard should only be considered during early discovery phases or when a deuterated version is commercially unavailable or prohibitively expensive. If an analog IS is used, its validation must be exceptionally rigorous, with a thorough investigation of matrix effects and relative recovery to prove its fitness for purpose, as required by regulatory guidelines.[18]

  • Validate Rigorously: Regardless of the choice, the internal standard's performance must be thoroughly validated according to established guidelines to ensure it meets the stringent requirements for selectivity, stability, and lack of interference.[12][15]

By adhering to these principles, researchers can ensure their bioanalytical methods for decanoylcarnitine are not only compliant but also capable of producing the highest quality data to support critical decisions in research and development.

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. (2025). Benchchem.
  • Internal Standard Method Explained in Analytical Chemistry. (2019, December 27). WIN SOURCE BLOG.
  • Chem301 Tutorial: Internal Standards. University of Kansas.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • Abe, K., Suzuki, H., & Maekawa, M. (2017). Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. Clinica Chimica Acta, 468, 187-194.
  • Fragment assignments for (A) decanoylcarnitine (C10:0) and (B)... (n.d.). ResearchGate.
  • The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide. (2025). Benchchem.
  • Internal Standards and LOD. (2020, October 20). Chemistry LibreTexts.
  • Internal standard. (n.d.). Wikipedia.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA.
  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (n.d.). PMC.
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (2023, August 10). Element.
  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). IJRPS.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA.
  • Isotopically labeled carnitine standards. (n.d.). Cayman Chemical.
  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation. (2025). Benchchem.

Sources

Validation

A Comparative Guide to Quality Control Benchmarks for Decanoyl-DL-carnitine Synthesis

For researchers, scientists, and drug development professionals, the purity and integrity of synthetic molecules are paramount. This guide provides an in-depth technical comparison of quality control (QC) benchmarks for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity and integrity of synthetic molecules are paramount. This guide provides an in-depth technical comparison of quality control (QC) benchmarks for the synthesis of Decanoyl-DL-carnitine, a crucial acylcarnitine in metabolic research. We will move beyond a simple listing of methods to a critical evaluation of their underlying principles, comparative performance, and the scientific rationale for their application in a robust QC workflow.

The Synthetic Landscape: Understanding the Origin of Impurities

The typical synthesis of Decanoyl-DL-carnitine involves the esterification of DL-carnitine with decanoyl chloride.[1] While seemingly straightforward, this process can introduce several impurities that necessitate a comprehensive QC strategy. Understanding the potential byproducts is the first step in designing a self-validating analytical workflow.

Common Impurities in Decanoyl-DL-carnitine Synthesis:

  • Unreacted Starting Materials: Residual DL-carnitine and decanoic acid (from the hydrolysis of decanoyl chloride) are common process-related impurities.

  • Byproducts of Decanoyl Chloride Synthesis: If the decanoyl chloride used is not of high purity, it can introduce impurities from its own synthesis, such as those arising from the use of thionyl chloride or oxalyl chloride.[2]

  • Enantiomeric Impurities: As the synthesis typically starts with DL-carnitine, the final product is a racemic mixture. However, for specific biological studies, the presence of the desired enantiomer (L- or D-) at the correct ratio is critical.

  • Residual Solvents: Organic solvents used during the reaction or purification steps can be retained in the final product and pose potential health risks.[3]

The following diagram illustrates a simplified synthesis pathway and the points at which impurities can be introduced.

cluster_synthesis Decanoyl-DL-carnitine Synthesis cluster_impurities Potential Impurity Introduction DL-Carnitine DL-Carnitine Esterification Esterification DL-Carnitine->Esterification Decanoyl_Chloride Decanoyl Chloride Decanoyl_Chloride->Esterification Byproducts Byproducts Decanoyl_Chloride->Byproducts Impure Reagent Crude_Product Crude Decanoyl-DL-carnitine Esterification->Crude_Product Unreacted_SM Unreacted Starting Materials Esterification->Unreacted_SM Incomplete Reaction Purification Purification Crude_Product->Purification Final_Product Purified Decanoyl-DL-carnitine Purification->Final_Product Residual_Solvents Residual Solvents Purification->Residual_Solvents Inefficient Removal Start Synthesized Decanoyl-DL-carnitine Identity Identity Confirmation (NMR, LC-MS/MS) Start->Identity Purity Purity Assessment Identity->Purity Chemical_Purity Chemical Purity (HPLC-ELSD/CAD/MS) Purity->Chemical_Purity Pass Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC) Purity->Enantiomeric_Purity Pass Residual_Solvents Residual Solvents (GC-HS) Purity->Residual_Solvents Pass Potency Potency/Concentration (qNMR or HPLC) Chemical_Purity->Potency Enantiomeric_Purity->Potency Residual_Solvents->Potency Release Release for Use Potency->Release Pass

Sources

Safety & Regulatory Compliance

Safety

Core Directive: Operational Context &amp; Risk Profile

Topic: Decanoyl-DL-carnitine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, EHS Officers The "Why" Behind the Protocol As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Decanoyl-DL-carnitine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, EHS Officers

The "Why" Behind the Protocol As a Senior Application Scientist, I often see Decanoyl-DL-carnitine treated casually because it lacks the terrifying skull-and-crossbones of cyanide or the flammability of ether. This is a mistake. While Decanoyl-DL-carnitine (often supplied as the chloride salt) is not P-listed (acutely toxic) by the EPA, it is an amphiphilic surfactant.

The Hidden Hazard: The acyl chain (decanoyl, C10) gives this molecule detergent-like properties.

  • Aquatic Toxicity: If disposed of down the drain, it acts as a surfactant, potentially disrupting the gill membranes of aquatic life in local waterways.

  • Infrastructure Risk: Its hygroscopic and soapy nature can cause "fatberg" style accumulations in narrow lab plumbing when combined with other salts.

  • Incineration Byproducts: As a chloride salt, combustion generates trace hydrochloric acid (HCl), requiring incinerators equipped with scrubbers.

Standard of Care: Treat Decanoyl-DL-carnitine as Non-Halogenated Organic Waste (unless mixed with halogenated solvents). The goal is complete thermal oxidation to CO₂, H₂O, and captured HCl.

Hazard Identification & Physical Properties

Before disposal, verify the state of your material. The "DL" designation indicates a racemic mixture, typically synthetic, which may contain different impurity profiles than the pure biological "L" isomer.

Table 1: Physical & Safety Data for Disposal Logistics

ParameterSpecificationOperational Implication
CAS Number 14919-35-8 (General) / 369651-88-7 (Chloride)Use for waste manifest labeling.
Physical State White to off-white powderHygroscopic: Absorbs moisture rapidly; spills become sticky/slimy.
Solubility Water, Ethanol, DMSODo not use water for dry spills; it creates a soap solution.
Acidity pH ~4-6 (in solution)Mildly acidic; compatible with standard organic waste streams.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319)PPE Required: Nitrile gloves (0.11mm min) and safety glasses.
RCRA Status Not Listed (Non-Regulated)Dispose via Chemical Waste stream, not Biohazard or Trash.

Immediate Spill Response Protocol

Scenario: You have dropped a vial of solid Decanoyl-DL-carnitine powder.

  • Isolate: Mark the area. The powder is light and can drift.

  • PPE Up: Standard lab coat, safety glasses, and nitrile gloves.

  • Dry Recovery (Critical):

    • Do not spray water immediately. The powder will turn into a soapy sludge that spreads.

    • Use a brush and dustpan or a HEPA vacuum to collect 90% of the dry solid.

    • Place dry waste into a wide-mouth solid waste jar.

  • Wet Decontamination:

    • Once the bulk solid is removed, wipe the surface with a 70% Ethanol soaked paper towel. The ethanol solubilizes the lipid tail better than water alone.

    • Final rinse with water.[2][3]

    • Dispose of all wipes in the Solid Chemical Waste bin.

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Expired/Excess Powder)

Use this for pure powder or heavily contaminated solids (wipes, weighing boats).

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass wide-mouth jar.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates) or reactive metals.

  • Labeling:

    • Chemical Name: Decanoyl-DL-carnitine chloride.[4][5]

    • Hazard Checkbox: "Irritant" (if applicable on your label).

    • Composition: 100%.

  • Hand-off: Cap tightly. Transfer to your institution's Central Accumulation Area (CAA).

Workflow B: Liquid Waste (Experimental Solutions)

Use this for reaction mixtures, cell culture media additives, or stock solutions in DMSO/Ethanol.

  • Solvent Assessment:

    • If in Water/Buffer: Segregate into "Aqueous Chemical Waste" (Stream A).

    • If in Ethanol/DMSO: Segregate into "Organic Solvents - Non-Halogenated" (Stream C).

    • If in Chloroform/Methanol: Segregate into "Halogenated Organic Waste" (Stream B).

  • Neutralization: If the solution is highly acidic or basic due to other reagents, adjust pH to 5-9 before adding to the waste carboy to prevent exothermic reactions in the drum.

  • Volume Rules: Do not fill waste containers >90% full (leave headspace for expansion).

Decision Logic & Workflow Diagram

The following diagram illustrates the decision matrix for disposal, ensuring compliance with EPA 40 CFR 262 (Hazardous Waste Generators).

DisposalWorkflow Start Waste Generation (Decanoyl-DL-carnitine) StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Wipes StateCheck->Solid Dry Liquid Liquid Solution StateCheck->Liquid Wet SolidCont Container: Wide-Mouth HDPE Label: 'Solid Chemical Waste' Solid->SolidCont EHS EHS / Waste Management Pickup SolidCont->EHS SolventCheck Primary Solvent? Liquid->SolventCheck OrgStream Stream: Organic Non-Halogenated (Ethanol, DMSO) SolventCheck->OrgStream Flammable AqStream Stream: Aqueous Chemical Waste (Buffers, Media) SolventCheck->AqStream Water Base HaloStream Stream: Halogenated Waste (Chloroform, DCM) SolventCheck->HaloStream Halogenated OrgStream->EHS AqStream->EHS HaloStream->EHS Incineration Ultimate Fate: High-Temp Incineration (with Scrubber) EHS->Incineration

Caption: Operational decision tree for segregating Decanoyl-DL-carnitine waste streams based on physical state and solvent carrier.

Regulatory Compliance & Ultimate Fate

EPA & RCRA Context (USA): While Decanoyl-DL-carnitine is not a listed hazardous waste (P or U list), 40 CFR 261.3 dictates that mixtures containing listed solvents (like methanol) become regulated hazardous waste.

  • Generator Status: Ensure your lab's disposal volume does not exceed your generator status limits (VSQG, SQG, or LQG).

  • Sewer Ban: Do not pour down the sink. The "Dilution is the solution to pollution" adage is obsolete and legally hazardous under the Clean Water Act for surfactant-like chemicals.

The Incineration Process: Your waste management provider (e.g., Veolia, Clean Harbors, Stericycle) will likely route this container to a rotary kiln incinerator.

  • Combustion: The decanoyl chain oxidizes to CO₂ and H₂O.

  • Scrubbing: The chloride ion (if present) forms HCl gas, which is captured by the incinerator's wet scrubber system (neutralized with lime or caustic soda).

  • Ash: The remaining nitrogenous backbone mineralizes into inert ash.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • PubChem. (2024). Decanoylcarnitine - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.